2-[2-(Dimethylamino)ethoxy]benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37853. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRJUDRDVKQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284592 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91215-97-3 | |
| Record name | 91215-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Dimethylamino)ethoxy]benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{2-[2-(dimethylamino)ethoxy]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]benzylamine and Its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Isomeric Landscape
In the realm of pharmaceutical sciences, the precise arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably divergent physicochemical and pharmacological properties. This guide addresses the topic of "2-[2-(Dimethylamino)ethoxy]benzylamine," a compound for which publicly available experimental data is notably scarce.
Initial inquiries, including the provided CAS number 1700-30-7, led to unrelated chemical entities. Extensive searches have revealed a significant body of research on its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS RN: 20059-73-8), a key intermediate in the synthesis of the gastroprokinetic agent Itopride.[1][2]
This guide will, therefore, adopt a dual-pronged approach. Firstly, it will transparently address the absence of experimental data for the ortho (2-) substituted isomer. Secondly, it will provide a comprehensive analysis of the well-characterized para (4-) isomer, using it as a didactic model to illustrate the fundamental physicochemical principles and experimental methodologies pertinent to drug development. By understanding the properties of the 4-isomer and the structural nuances between the two, researchers can formulate informed hypotheses about the likely characteristics of the 2-isomer.
Section 1: Molecular Structure and Its Implications
The core structure of these molecules consists of a benzylamine moiety linked to a dimethylaminoethoxy side chain via an ether linkage. The key distinction lies in the substitution pattern on the benzene ring.
Caption: Chemical structures of the para- and ortho-isomers.
The position of the aminomethyl group relative to the ether linkage profoundly influences the molecule's electronic distribution, steric hindrance, and potential for intramolecular interactions. These factors, in turn, dictate its physicochemical properties. For the 2-isomer, the proximity of the ortho substituents could lead to steric hindrance, potentially affecting its receptor binding and metabolic stability.
Section 2: Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]benzylamine
The following table summarizes the available physicochemical data for the para-isomer, which serves as a crucial reference point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O | [1][3][4][5] |
| Molecular Weight | 194.27 g/mol | [1][4][5] |
| Boiling Point | 304.967 °C at 760 mmHg | [4] |
| Density | 1.021 g/cm³ | [4] |
| pKa (predicted) | 9.29 ± 0.10 | [4] |
| LogP (estimated) | 0.8 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Acidity and Basicity (pKa)
The predicted pKa of 9.29 for the 4-isomer is attributed to its two basic nitrogen atoms: the primary amine of the benzylamine group and the tertiary amine of the dimethylamino group.[4] Understanding the pKa is critical for predicting the ionization state of the molecule at physiological pH (around 7.4). A molecule with a pKa of 9.29 will be predominantly protonated and positively charged in the acidic environment of the stomach and largely ionized in the bloodstream. This has significant implications for its absorption, distribution, and interaction with biological targets.
Experimental Determination of pKa:
Potentiometric titration is the gold standard for experimentally determining pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The estimated LogP of 0.8 for the 4-isomer suggests a relatively balanced hydrophilic-lipophilic character.[5] Lipophilicity is a key determinant of a drug's ability to cross biological membranes, its solubility, and its potential for non-specific binding. A LogP in this range is often considered favorable for oral drug candidates.
Experimental Determination of LogP:
The shake-flask method using n-octanol and water is a traditional approach. However, reverse-phase high-performance liquid chromatography (RP-HPLC) is a more modern and efficient technique.[7]
Caption: Workflow for LogP estimation using RP-HPLC.
Solubility
The reported slight solubility of the 4-isomer in chloroform and methanol provides qualitative insight.[6] For drug development, quantitative aqueous solubility at different pH values is a critical parameter that influences dissolution and bioavailability.
Experimental Determination of Solubility:
Thermodynamic solubility is typically determined by equilibrating an excess of the compound in a buffered aqueous solution, followed by quantification of the dissolved compound, often by HPLC.
Section 3: Predicted Physicochemical Properties of this compound
In the absence of experimental data, we can infer the likely properties of the 2-isomer based on its structure and comparison with the 4-isomer.
-
pKa: The basicity of the two nitrogen atoms in the 2-isomer is expected to be similar to that of the 4-isomer. However, the proximity of the ortho-substituents could introduce electronic and steric effects that might slightly alter the pKa values. Intramolecular hydrogen bonding between the primary amine and the ether oxygen is also a possibility, which could influence the basicity.
-
LogP: The LogP of the 2-isomer is likely to be in a similar range to the 4-isomer, as the atomic composition is identical. However, the more compact structure of the 2-isomer due to the ortho substitution might lead to a slightly lower LogP value.
-
Solubility: The potential for intramolecular hydrogen bonding in the 2-isomer could reduce its interaction with water molecules, potentially leading to lower aqueous solubility compared to the 4-isomer.
-
Stability: The steric hindrance in the 2-isomer might influence its chemical stability and metabolic pathways. Ortho-substituted benzylamines can exhibit different reactivity and stability profiles compared to their para-substituted counterparts.[8][9]
Section 4: Synthesis and Application Context
The 4-isomer is primarily recognized as an intermediate in the synthesis of Itopride.[1][10] Various synthetic routes have been described, often involving the etherification of a substituted benzyl precursor with a dimethylaminoethanol derivative.[2][11][12][13][14] The choice of synthetic route can be influenced by factors such as yield, cost, and safety.[11]
Caption: A generalized synthetic pathway.
The biological application of the 4-isomer as a precursor to a prokinetic agent underscores the importance of its physicochemical properties in ensuring it can be efficiently converted to the final active pharmaceutical ingredient (API) and that any residual intermediate can be effectively removed.
Section 5: Conclusion and Future Directions
While a comprehensive experimental profile of "this compound" remains to be established, this guide has provided a framework for understanding its likely physicochemical properties through a detailed examination of its well-characterized para-isomer. The principles and experimental methodologies discussed herein are fundamental to modern drug discovery and development.
For researchers interested in the 2-isomer, the immediate priority should be its unambiguous synthesis and characterization, followed by the experimental determination of its key physicochemical properties, including pKa, LogP, and aqueous solubility. Such data will be invaluable in assessing its potential as a lead compound or a synthetic intermediate and will contribute to a more complete understanding of this isomeric series.
References
- 1. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20059-73-8 CAS MSDS (4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. p-(2-(Dimethylamino)ethoxy)benzylamine | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]
- 10. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 11. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 12. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"2-[2-(Dimethylamino)ethoxy]benzylamine" mechanism of action
Analyzing The Molecule's Actions
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Shifting Research Focus
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Pivoting to Itopride Research
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Expanding Itopride Scope
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Examining Chemical Synthesis
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Gathering Detailed Data
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Analyzing Itopride's Action
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Pinpointing Binding Affinities
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Seeking Detailed Binding Data
I've made headway in understanding Itopride's dual action, but I'm now laser-focused on acquiring a Ki value for its D2 receptor binding. My recent research confirms its antagonism and AChE inhibition, backed by IC50 values. I'm also delving into cAMP inhibition downstream. To truly serve my audience, I need precise protocols for radioligand binding and Ellman's method, plus a deeper dive into β-arrestin and other signaling pathways. This missing data is key to a complete guide.
Discovering Itopride's Action
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Expanding Mechanistic Understanding
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Consolidating Data and Structuring
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-[2-(Dimethylamino)ethoxy]benzylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of 2-[2-(Dimethylamino)ethoxy]benzylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational principles with predictive data analysis, this guide explains the causality behind experimental choices and offers a self-validating framework for structural elucidation. We present detailed protocols, predicted spectral data, and visual workflows to ensure both scientific integrity and practical applicability.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. This compound is a compound of interest due to its scaffold, which incorporates a primary amine, a tertiary amine, and an ether linkage on a substituted benzene ring. This combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex molecules with biological activity.[1][2] Accurate structural verification is paramount to understanding its chemical properties, predicting its reactivity, and ensuring its purity.
This guide provides a detailed spectroscopic analysis framework for this compound, leveraging the synergistic power of NMR, IR, and MS. Our approach is rooted in explaining the why—elucidating how each experimental choice and spectral feature contributes to the final structural confirmation.
Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure to identify key features that will generate distinct signals.
Molecular Formula: C₁₁H₁₈N₂O[3] Molecular Weight: 194.27 g/mol [4]
Diagram 1: Structure of this compound
Caption: Molecular structure of this compound.
Key Functional Groups for Spectroscopic Detection:
-
Primary Amine (-NH₂): Detectable by IR (N-H stretching) and NMR (exchangeable protons).
-
Benzyl Group (-CH₂-Ph): Gives characteristic signals in ¹H and ¹³C NMR.
-
Ortho-Substituted Benzene Ring: Produces a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.[5]
-
Ether Linkage (Ar-O-CH₂): Identifiable by a strong C-O stretching band in IR and characteristic chemical shifts in NMR.
-
Tertiary Amine (-N(CH₃)₂): Gives a sharp singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the methyl groups.
-
Alkyl Chain (-O-CH₂-CH₂-N-): Creates distinct signals in the ¹H and ¹³C NMR spectra, often with clear coupling patterns.
Our analytical workflow will use these features to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.[7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted by analyzing the electronic environment of each proton. The chemical shift (δ) indicates the degree of shielding, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons (n+1 rule).[5][7]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| -N(CH₃)₂ | ~2.3 | Singlet (s) | 6H | Protons on methyl groups attached to nitrogen are equivalent and have no adjacent protons, resulting in a singlet. The chemical shift is typical for N-alkyl groups.[9] |
| -OCH₂CH₂N- | ~2.7 | Triplet (t) | 2H | Methylene protons adjacent to the dimethylamino group. They are deshielded by the nitrogen and split into a triplet by the two neighboring protons on the -OCH₂- group. |
| -CH₂NH₂ | ~3.8 | Singlet (s) | 2H | Benzylic protons are deshielded by the adjacent aromatic ring and the amine group. They typically appear as a singlet. |
| -OCH₂CH₂N- | ~4.1 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen are significantly deshielded. They are split into a triplet by the two neighboring protons on the -CH₂N- group. |
| -NH₂ | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary with solvent and concentration. |
| Aromatic Protons (Ar-H) | 6.8 - 7.3 | Multiplet (m) | 4H | Protons on the ortho-disubstituted benzene ring will show a complex multiplet pattern due to coupling with each other. Their shifts are in the characteristic aromatic region.[5][9] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| -N(CH₃)₂ | ~45 | Typical chemical shift for carbons of an N,N-dimethylamino group. |
| -CH₂NH₂ | ~46 | Benzylic carbon attached to a primary amine. |
| -OCH₂CH₂N- | ~58 | Alkyl carbon adjacent to a tertiary amine. |
| -OCH₂CH₂N- | ~67 | Alkyl carbon adjacent to an ether oxygen. |
| Aromatic Carbons (Ar-C) | 110 - 130 | Four signals are expected for the aromatic carbons attached to hydrogen, appearing in the typical aromatic region. |
| Aromatic Carbon (Ar-C-CH₂) | ~135 | Quaternary aromatic carbon attached to the benzylamine group. |
| Aromatic Carbon (Ar-C-O) | ~157 | Quaternary aromatic carbon attached to the ether oxygen, significantly deshielded by the oxygen atom. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Sample of this compound (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the ¹³C spectrum using proton decoupling (e.g., 64-1024 scans, depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Covalent bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.[10]
Predicted IR Spectrum
The key functional groups in this compound will produce characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium | Primary Amine (-NH₂)[11][12] |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak | Aromatic Ring |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium-Strong | -CH₂- and -CH₃ groups[13] |
| N-H Bend (scissoring) | 1650 - 1580 | Medium | Primary Amine (-NH₂) |
| C=C Stretch (in-ring) | 1600 & 1475 | Medium-Weak | Aromatic Ring[10] |
| C-O Stretch (aryl-alkyl ether) | 1250 - 1200 (asymmetric) & 1050 - 1020 (symmetric) | Strong | Ether (-O-)[12] |
| C-N Stretch | 1250 - 1020 | Medium | Amine (-N-) |
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups via their characteristic vibrational frequencies.
Materials:
-
Sample of this compound (1-2 drops if liquid, a few mg if solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Apply a small amount of the sample directly onto the ATR crystal. If the sample is a solid, apply pressure with the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction.
-
Analysis: Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.[11][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of fragmentation provides valuable clues about the molecule's structure.[14]
Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺•):
-
The molecular weight is 194.27. The molecular ion peak is expected at m/z = 194 . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal mass, which is consistent.[15]
Key Fragmentation Pathways: The fragmentation is driven by the formation of stable carbocations or radical cations, often initiated by the heteroatoms (N and O).[14][16]
-
Alpha-Cleavage at the Benzylic Position: The bond between the benzylic carbon and the aromatic ring can break. However, the most favorable alpha-cleavage for amines is the cleavage of a C-C bond adjacent to the nitrogen.[17][18]
-
Alpha-Cleavage adjacent to the Tertiary Amine: This is a very common and dominant fragmentation pathway for amines.[15][16] The cleavage of the C-C bond adjacent to the dimethylamino group will result in a stable, resonance-stabilized iminium ion.
-
Fragment: [CH₂=N(CH₃)₂]⁺
-
Predicted m/z: 58 (Often the base peak).
-
-
Benzylic Cleavage: Cleavage of the C-C bond between the benzyl CH₂ and the NH₂ group is less common, but cleavage of the bond to the ring can occur. The most likely fragmentation involving the benzylamine moiety is the loss of the amino group. A more dominant fragmentation is the cleavage that forms a stable tropylium ion or a related benzyl cation.
-
Fragment: [C₁₁H₁₇N₂O - NH₂]⁺ -> m/z 178
-
Fragment: Cleavage of the ether side chain to give a benzylamine fragment [C₇H₈N]⁺ at m/z = 106 .
-
-
Cleavage of the Ether Bond: Ethers can cleave at the C-O bond.[17][18]
-
Cleavage of the CH₂-O bond can lead to a fragment at m/z = 136 corresponding to [M - C₃H₈N]⁺•.
-
Predicted Fragments Summary:
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 194 | [C₁₁H₁₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 58 (Base Peak) | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage next to tertiary amine |
| 136 | [HO-C₆H₄-CH₂NH₂]⁺• | Cleavage of the ether side chain |
| 106 | [C₆H₄CH₂NH₂]⁺ | Cleavage of the ether bond |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.
Materials:
-
Sample of this compound (~1 mg)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
GC-MS or LC-MS system, or direct infusion probe for EI-MS
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Sample Introduction:
-
For GC-MS: Inject the solution into the GC, which separates the compound before it enters the MS ion source.
-
For Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) to confirm the molecular weight.
-
Analyze the major fragment peaks and propose fragmentation pathways that are consistent with the known structure.
-
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in integrating the data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.
Diagram 2: Integrated Workflow for Structural Elucidation
Caption: Workflow combining NMR, IR, and MS data for structural confirmation.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the complementary nature of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen skeleton and confirms the connectivity of the ethoxy and benzylamine moieties. IR spectroscopy provides rapid confirmation of the essential functional groups, including the primary amine, ether linkage, and aromatic ring. Finally, Mass Spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns, most notably the formation of the m/z 58 iminium ion. By following the integrated workflow and protocols detailed in this guide, researchers can confidently elucidate and verify the structure of this and similar molecules with high scientific rigor.
References
- 1. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 4. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. azooptics.com [azooptics.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 12. eng.uc.edu [eng.uc.edu]
- 13. IR Group Frequencies [owl.umass.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 17. scribd.com [scribd.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine: A Versatile Building Block in Modern Organic Synthesis
This guide provides an in-depth exploration of 4-[2-(Dimethylamino)ethoxy]benzylamine, a key building block in organic synthesis, with a particular focus on its application in pharmaceutical development. We will delve into its unique structural attributes, common synthetic routes for its preparation, and its pivotal role as a precursor in the synthesis of complex molecules. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their synthetic strategies.
Core Concepts: Structural Features and Synthetic Utility
4-[2-(Dimethylamino)ethoxy]benzylamine (CAS: 20059-73-8) is an aromatic amine distinguished by a unique constellation of functional groups: a primary benzylic amine, a tertiary aliphatic amine, and an ether linkage, all organized on a benzene scaffold.[1] This multi-functional architecture is the source of its synthetic versatility, allowing for selective transformations and making it a valuable intermediate in multi-step syntheses.
The primary amine serves as a potent nucleophile and a handle for constructing amide bonds, imines, or for direct alkylation. The tertiary amine, with a predicted pKa of 9.29, provides a basic site that can influence the molecule's solubility, participate in acid-base chemistry, or act as an internal catalyst in certain reactions.[2] The ether linkage is generally stable, providing a flexible spacer between the aromatic ring and the dimethylamino group. This combination makes the molecule an essential precursor, most notably in the pharmaceutical industry for the synthesis of prokinetic agents like Itopride.[3][4]
A summary of the key physical and chemical properties of 4-[2-(Dimethylamino)ethoxy]benzylamine is presented below.
| Property | Value | Source |
| CAS Number | 20059-73-8 | [2][5] |
| Molecular Formula | C₁₁H₁₈N₂O | [2][5] |
| Molecular Weight | 194.27 g/mol | [1][5] |
| Boiling Point | 304.97 °C at 760 mmHg; 120-123 °C at 0.3 Torr | [2][6] |
| Density | 1.021 g/cm³ (Predicted) | [2][6] |
| Refractive Index | 1.532 | [2] |
| pKa | 9.29 ± 0.10 (Predicted) | [2][5] |
| Appearance | Colourless Oil | [5][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2][6] |
Strategic Synthesis of the Building Block
The efficient synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine is critical for its application. Several routes have been established, each with distinct advantages and challenges. The choice of a specific pathway often depends on the available starting materials, scalability, and safety considerations.
Caption: Key synthetic routes to 4-[2-(Dimethylamino)ethoxy]benzylamine.
A common industrial route begins with the etherification of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.[7] This Williamson ether synthesis is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent. The resulting nitrile intermediate, 4-[2-(dimethylamino)ethoxy]benzonitrile, is then reduced to the target primary amine.
The reduction of the nitrile is a critical step. Catalytic hydrogenation using catalysts like Raney Nickel or Raney Cobalt under hydrogen pressure is highly effective.[8] However, this method involves flammable catalysts and high-pressure equipment, posing safety challenges, particularly at a large scale.[9][10]
An alternative approach involves the direct displacement of a leaving group on the aromatic ring. For instance, 4-fluorobenzylamine can be reacted with the sodium salt of 2-(dimethylamino)ethanol.[7][9] This reaction requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a potent nucleophile.[7][10] The reaction is driven by the formation of a stable fluoride salt and typically requires elevated temperatures to proceed efficiently.[10][11]
This pathway starts with the corresponding aldehyde, 4-[2-(dimethylamino)ethoxy]benzaldehyde. The aldehyde is first converted to an oxime by reacting with hydroxylamine hydrochloride.[6] The subsequent reduction of the oxime intermediate yields the desired benzylamine. A classic method for this reduction involves using zinc powder in acetic acid, which offers a safer alternative to high-pressure hydrogenation.[6]
Core Application: Synthesis of Itopride
The primary and most well-documented application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as a pivotal intermediate in the synthesis of Itopride.[3][4] Itopride is a gastroprokinetic agent used to treat non-ulcer dyspepsia and other gastrointestinal motility disorders.[4][6] The synthesis involves the formation of an amide bond between the primary amine of the building block and an activated carboxylic acid derivative, typically an acyl chloride.
The key transformation is the N-acylation of 4-[2-(Dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis of Itopride via N-acylation.
This reaction is highly efficient and forms the final carbon-nitrogen bond in the Itopride molecule. The subsequent treatment with hydrochloric acid yields the pharmaceutically active salt, Itopride Hydrochloride.[8]
Broader Applications: A Gateway to Nitrogen-Containing Heterocycles
While its role in Itopride synthesis is paramount, the functional handles on 4-[2-(Dimethylamino)ethoxy]benzylamine make it a promising precursor for a variety of nitrogen-containing heterocycles.[3] These structural motifs are cornerstones of medicinal chemistry, appearing in a vast number of pharmaceuticals.[12][13][14]
The primary amine can participate in cyclization reactions. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines or pyrimidines. Tandem reactions, such as benzannulation/ring-closing metathesis sequences, could potentially be adapted to synthesize complex benzofused nitrogen heterocycles like substituted dihydroquinolines or benzazepines, which are valuable scaffolds in drug discovery.[15] The presence of the dimethylaminoethoxy side chain can impart unique physicochemical properties, such as improved solubility or specific receptor interactions, to the resulting heterocyclic systems.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt these procedures based on their specific laboratory conditions and scale, always adhering to strict safety protocols.
This two-step procedure details the conversion of 4-(2-dimethylaminoethoxy)benzaldehyde to the target benzylamine via an oxime intermediate.
Step 1: Oximation
-
To a suitable reactor, add 80% acetic acid (2.0 parts by weight relative to the aldehyde).
-
Add hydroxylamine hydrochloride (0.39 parts by weight) to the acetic acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of 4-(2-dimethylaminoethoxy)benzaldehyde (1.0 part by weight) in acetic acid.
-
Maintain the reaction mixture at 0-5 °C for a minimum of 2 hours to ensure complete formation of the oxime.
Step 2: Reduction
-
To the oxime mixture from Step 1, add powdered zinc (0.8 parts by weight) in controlled portions.
-
Carefully monitor the reaction, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, stir the mixture at 45-50 °C for at least 5 hours, then heat to 65-70 °C for an additional 2 hours.
-
Upon reaction completion, distill off the solvent to obtain a thick residue.
-
Cool the residue and add deionized water (1.5 parts by weight).
-
Slowly add 30% aqueous ammonia until the pH of the mixture is >9.5, ensuring the temperature is maintained between 20-30 °C.
-
Extract the aqueous mixture with dichloromethane (3.0 parts by weight). Separate the organic layer.
-
Perform a second extraction of the aqueous phase with dichloromethane (2.0 parts by weight).
-
Combine the organic phases and remove the solvent by distillation to yield the crude product as an oily residue. The product can be further purified by vacuum distillation.
This procedure is a representative N-acylation reaction.
-
Dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or diisopropyl ether, in a reaction vessel under an inert atmosphere.
-
Add a base, such as triethylamine (1.1 eq), to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove unreacted acyl chloride and acid byproduct.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Itopride.
-
The crude product can be purified by recrystallization or column chromatography.
Safety and Handling
4-[2-(Dimethylamino)ethoxy]benzylamine is a hazardous chemical that must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed (H302) and causes severe skin burns and serious eye damage (H314, H318).[1]
-
Handling: Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place at 2–8 °C.[2][6]
Conclusion
4-[2-(Dimethylamino)ethoxy]benzylamine has established itself as a high-value building block in organic synthesis. Its unique trifunctional nature provides a robust platform for constructing complex molecular architectures. While its role as the key precursor to Itopride highlights its industrial significance, its potential for creating diverse nitrogen-containing heterocyclic systems ensures its continued relevance in medicinal chemistry and drug discovery. A thorough understanding of its synthesis and reactivity is essential for any scientist looking to incorporate this versatile intermediate into their research and development programs.
References
- 1. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 5. 20059-73-8 CAS MSDS (4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 7. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
- 12. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Applications of 2-[2-(Dimethylamino)ethoxy]benzylamine in Targeted Protein Degradation
Introduction
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic promise is relentless. This guide focuses on 2-[2-(Dimethylamino)ethoxy]benzylamine , a compound with limited direct characterization in publicly available literature, yet holding significant potential due to its classification as a Protein Degrader Building Block [1]. This classification strongly suggests its utility in the burgeoning field of Targeted Protein Degradation (TPD) , a revolutionary therapeutic strategy that redirects the cell's natural disposal machinery to eliminate disease-causing proteins[2][3][4]. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded, hypothetical framework for exploring the therapeutic applications of this promising, yet under-investigated, molecule.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
Traditional pharmacology has largely focused on inhibiting the function of pathogenic proteins. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for small molecule inhibitors[4]. TPD offers a paradigm shift by not just inhibiting, but completely removing target proteins. The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs) [5][6].
PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker[6][7][8]. One ligand binds to a protein of interest (POI) , the disease-causing protein, while the other binds to an E3 ubiquitin ligase , a component of the cellular machinery responsible for tagging proteins for degradation[6][9]. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome[2][3].
Hypothesized Role of this compound in PROTAC Design
The chemical structure of this compound, featuring a primary amine on the benzyl group and a tertiary amine on the ethoxy chain, presents multiple avenues for its incorporation into a PROTAC. The primary amine is a versatile functional group for chemical modification, allowing for the attachment of either a POI ligand or an E3 ligase ligand. The dimethylaminoethoxy moiety could potentially contribute to the molecule's pharmacokinetic properties or engage in interactions with the target proteins.
Given its structure, we hypothesize that This compound can serve as a novel linker or as a scaffold for a new E3 ligase ligand in a PROTAC. The benzyl group can provide a degree of conformational rigidity to the linker, which has been shown to be a critical factor in the efficacy of PROTACs[8].
A Hypothetical Therapeutic Target: Phosphodiesterase 4 (PDE4)
To illustrate the potential of a PROTAC derived from this compound, we will focus on a hypothetical therapeutic application: the degradation of Phosphodiesterase 4 (PDE4) . PDE4 is a well-validated therapeutic target for inflammatory diseases, and there is precedent for the development of benzylamine-based PDE4 inhibitors[10][11]. A PROTAC that induces the degradation of PDE4 could offer a more profound and sustained therapeutic effect compared to traditional inhibitors.
Proposed Research and Development Plan
This section outlines a comprehensive, albeit hypothetical, research and development plan to synthesize and evaluate a novel PDE4-degrading PROTAC, herein named PD-PROTAC-1 , utilizing this compound as a key building block.
Phase 1: Synthesis of PD-PROTAC-1
The synthesis of PD-PROTAC-1 will involve a multi-step process, starting with the functionalization of this compound.
Experimental Protocol: Synthesis of a PDE4-Targeting PROTAC (PD-PROTAC-1)
-
Step 1: Functionalization of the Building Block. The primary amine of this compound will be reacted with a bifunctional linker, such as a molecule containing both an activated carboxylic acid (e.g., an NHS ester) and a protected alkyne or azide for subsequent "click" chemistry.
-
Step 2: Attachment of the E3 Ligase Ligand. A known E3 ligase ligand, for instance, a derivative of thalidomide which binds to the Cereblon (CRBN) E3 ligase, will be attached to the other end of the linker.
-
Step 3: Attachment of the PDE4 Ligand. A known PDE4 inhibitor with a suitable functional group for attachment will be coupled to the functionalized building block via "click" chemistry or another suitable conjugation method.
-
Step 4: Purification and Characterization. The final product, PD-PROTAC-1, will be purified using high-performance liquid chromatography (HPLC) and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Diagram of the Proposed Synthetic Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation - vipergen [vipergen.com]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico modeling of "2-[2-(Dimethylamino)ethoxy]benzylamine" interactions
An In-Depth Technical Guide: In Silico Modeling of 2-[2-(Dimethylamino)ethoxy]benzylamine Interactions: From Molecular Structure to Biological System Dynamics
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, in-depth methodology for the in silico analysis of This compound . This molecule is a critical chemical intermediate in the synthesis of Itopride Hydrochloride, a gastroprokinetic agent.[1][2] Understanding its molecular interactions is paramount for optimizing synthesis, predicting potential biological activity, and assessing its safety profile. This document is designed for researchers, computational chemists, and drug development professionals, offering a structured narrative that combines theoretical principles with actionable, field-proven protocols. We will dissect the molecule's physicochemical properties, predict its binding affinity with logical biological targets derived from Itopride's mechanism of action (Dopamine D2 Receptor and Acetylcholinesterase), evaluate the stability of these interactions through dynamic simulations, and forecast its pharmacokinetic profile. The guide emphasizes the causality behind each methodological choice, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The Scientific Imperative for In Silico Analysis
In modern pharmaceutical science, the "fail early, fail cheap" paradigm is essential. Computational, or in silico, methods are at the forefront of this strategy, allowing scientists to predict a compound's behavior and potential liabilities before committing significant resources to synthesis and experimental testing.[3][][5]
The subject of this guide, this compound (henceforth referred to as "the compound"), serves as a key building block for Itopride, a drug that functions as both a dopamine D2 receptor (D2DR) antagonist and an acetylcholinesterase (AChE) inhibitor.[1] Therefore, D2DR and AChE represent the most logical and high-value protein targets for our investigation. This guide will walk through a complete computational workflow, from the initial preparation of the compound's 3D structure to a sophisticated analysis of its dynamic behavior within these protein binding sites and its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Part I: Ligand Preparation and Physicochemical Characterization
Core Objective: To generate a chemically accurate, low-energy 3D conformation of the compound and understand its fundamental physicochemical properties, which govern all subsequent interactions.
The initial representation of a molecule is the bedrock of any simulation. An improperly prepared ligand structure will invariably lead to flawed and misleading results. The process begins with generating a 3D structure and refining its geometry to find a stable, low-energy state.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Source the 2D structure of the compound from a reliable database like PubChem using its canonical SMILES representation: CN(C)CCOC1=CC=C(C=C1)CN.[1]
-
Generate 3D Coordinates: Use a molecular editor such as Avogadro or ChemDraw to convert the 2D representation into a 3D structure. These tools employ rule-based algorithms to generate a plausible initial geometry.
-
Assign Protonation States: This step is critical for amines. Given a physiological pH of ~7.4, the primary benzylamine (pKa ~9-10) and the tertiary dimethylamine (pKa ~9-10) will likely be protonated. For initial docking, it is advisable to model the dicationic state, but also consider the monocationic states as pH can vary in different cellular compartments.
-
Energy Minimization: Subject the 3D structure to energy minimization using a robust force field like MMFF94 or UFF.
-
Causality: This process relaxes the structure, resolving any steric clashes or unnatural bond lengths/angles from the initial 3D generation. It brings the molecule to a local energy minimum on the potential energy surface, providing a more realistic starting conformation for docking.
-
-
Save Final Structure: Export the optimized coordinates in a .mol2 or .sdf format, which retains atom types and partial charges necessary for subsequent steps.
Physicochemical Data Summary
A preliminary analysis of the compound's properties provides immediate insight into its potential behavior. These values can be calculated using various platforms, such as the SwissADME web server.[3]
| Property | Predicted Value | Implication for In Silico Modeling |
| Molecular Weight | 194.27 g/mol [1][6][7] | Compliant with Lipinski's Rule of Five, suggesting good size for a drug-like molecule.[8] |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Balanced lipophilicity, suggesting potential for membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | 38.5 Ų[6] | Indicates good potential for oral absorption and cell membrane permeation. |
| Hydrogen Bond Donors | 1 (from the primary amine) | Capable of donating a hydrogen bond, a key interaction in protein binding sites. |
| Hydrogen Bond Acceptors | 3 (N, O, N atoms) | Multiple sites available to accept hydrogen bonds from protein residues. |
| Rotatable Bonds | 7 | High flexibility, making flexible ligand docking protocols essential for accurate pose prediction.[9] |
Part II: Target Protein Selection and Preparation
Core Objective: To source and meticulously clean high-resolution 3D structures of the biological targets (D2DR and AChE) to create a realistic environment for interaction studies.
Protocol 2: Sourcing and Preparing Receptor Structures
-
Target Identification & Sourcing:
-
Search the Protein Data Bank (PDB) for high-resolution (< 2.5 Å) crystal structures of human Dopamine D2 Receptor and Acetylcholinesterase.
-
Selection Rationale: Prioritize structures that are co-crystallized with a known ligand. This ligand's position validates the location and conformation of the binding pocket, which is crucial for defining the docking search space. For this guide, let's assume we select PDB ID: 6CM4 for D2DR and 4EY7 for AChE.
-
-
Initial Structure Cleaning:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components: water molecules, ions, and co-solvents that are not known to be structurally or catalytically critical.
-
Isolate the specific protein chain(s) that form the binding site of interest.
-
-
Structure Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states of residues at physiological pH (e.g., His can be neutral or protonated; Asp/Glu are deprotonated; Lys/Arg are protonated).
-
Repair Missing Residues/Atoms: Use tools like SWISS-MODEL or Modeller to build any missing loops or side chains, as gaps in the structure can create artifacts.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure.
-
Causality: This step relaxes the added hydrogen atoms and repaired residues, removing any steric strain introduced during the preparation phase while keeping the crystallographically-determined backbone intact.
-
-
-
Finalize Receptor: Save the prepared receptor structure in the .pdb format required by docking software.
Part III: Molecular Docking Simulation
Core Objective: To predict the most likely binding pose (conformation and orientation) of the compound within the active sites of D2DR and AChE and to estimate the strength of this interaction via a scoring function.
Molecular docking uses search algorithms to explore possible ligand conformations within a binding site and scoring functions to rank them.[10] Given the compound's flexibility, a rigid receptor/flexible ligand approach is the minimum standard.[11]
Docking Workflow Diagram
Caption: Workflow for molecular docking simulation.
Protocol 3: Flexible Ligand Docking with AutoDock Vina
-
Convert Input Files: Use AutoDock Tools (ADT) to convert the prepared ligand (.mol2) and receptor (.pdb) files into the required .pdbqt format. This format defines rotatable bonds for the ligand and adds atomic charges.
-
Define the Search Space:
-
In ADT, identify the active site, typically centered on the position of the original co-crystallized ligand.
-
Create a grid box that encompasses this entire site, with a buffer of ~5-10 Å in each dimension.
-
Causality: The grid box confines the search algorithm to the area of interest, dramatically increasing computational efficiency. A box that is too small may miss the true binding pose, while one that is too large wastes resources searching irrelevant space.
-
-
Configure and Run Docking:
-
Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness parameter (e.g., 16 or higher for more thorough searching).
-
Execute the Vina command-line program.
-
-
Analyze Results:
-
Vina will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).
-
Trustworthiness: Do not rely solely on the top-ranked score. Visually inspect the top 3-5 poses in a molecular viewer. The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, salt bridges, hydrophobic packing). A high score with poor interactions is a red flag.
-
Interpreting Docking Data
Summarize the results in a clear table.
| Target Protein | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
| D2DR | -8.5 | Asp114, Ser193 | Salt Bridge, H-Bond |
| AChE | -7.9 | Trp84, Tyr334, Phe330 | Pi-Stacking, Cation-Pi |
Part IV: Molecular Dynamics (MD) Simulation
Core Objective: To validate the stability of the top-ranked docking pose and observe its dynamic behavior in a simulated physiological environment, providing a more rigorous assessment of the interaction.
While docking provides a static snapshot, MD simulation tracks the movements of every atom over time, offering deep insights into the stability and dynamics of the protein-ligand complex.[12][13]
MD Simulation Workflow Diagram
Caption: General workflow for a GROMACS MD simulation.
Protocol 4: MD Simulation with GROMACS
This protocol provides a high-level overview of the steps involved using the GROMACS package.[14]
-
System Preparation:
-
Ligand Topology: This is a critical step. Use a tool like CGenFF or ACPYPE to generate force field parameters (a topology file) for the compound, ensuring it is compatible with the protein force field (e.g., CHARMM36).
-
Complex Formation: Merge the coordinate files of the protein and the docked ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Run a steep descent minimization to remove steric clashes between the complex and the newly added solvent/ions.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein-ligand complex to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Pressure): Bring the system to the correct pressure (1 bar) to achieve the proper density. Position restraints are gradually released.
-
Causality: This two-stage equilibration ensures the system reaches the desired temperature and pressure in a stable manner before the production run, preventing system instability.
-
-
Production MD: Run the simulation for a sufficient duration (e.g., 50-100 nanoseconds) without any restraints to collect trajectory data.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify which parts of the protein are flexible versus stable.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. If a critical H-bond is maintained for >80% of the simulation time, it strongly supports the validity of the binding mode.
-
Part V: ADMET Prediction
Core Objective: To computationally screen the compound for potential pharmacokinetic and toxicity issues, guiding further development and optimization.
Early ADMET profiling is essential to de-risk drug candidates. Numerous machine learning models trained on large experimental datasets can provide rapid and valuable predictions.[8][15]
Protocol 5: In Silico ADMET Profiling
-
Select Tools: Utilize comprehensive, freely available web servers like pkCSM and SwissADME. These platforms provide a wide range of predictions from a single SMILES input.[3]
-
Input Structure: Submit the compound's SMILES string: CN(C)CCOC1=CC=C(C=C1)CN.
-
Execute and Collate Data: Run the predictions and organize the output into a structured table for clear interpretation.
Predicted ADMET Profile Summary
| ADMET Category | Property | Predicted Outcome | Interpretation & Expert Insight |
| Absorption | Human Intestinal Absorption | High (>90%) | The compound is likely well-absorbed from the gut, a favorable property for oral drugs. |
| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal wall. | |
| Distribution | BBB Permeability | Likely to cross | The LogP and size are conducive to crossing the blood-brain barrier. This is significant for D2DR targeting but could lead to CNS side effects. |
| P-glycoprotein Substrate | No | Favorable; the compound is not predicted to be actively pumped out of cells. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential Liability: Inhibition of a major CYP enzyme can lead to drug-drug interactions. This warrants experimental validation. |
| CYP3A4 Inhibitor | No | Favorable; no predicted interaction with another major metabolic enzyme. | |
| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | AMES Toxicity | Possible Alert | Potential Liability: Aromatic amines can be associated with mutagenicity.[16] This is a structural alert that requires careful experimental follow-up. |
| hERG I Inhibitor | Low Probability | Favorable; low risk of cardiotoxicity, a common cause of drug failure. | |
| Skin Sensitization | No | Favorable; low risk of causing allergic reactions upon skin contact. |
Conclusion and Strategic Outlook
This in silico investigation provides a multi-faceted profile of this compound. The molecular docking and MD simulations suggest that the compound can form stable interactions within the binding sites of both the Dopamine D2 Receptor and Acetylcholinesterase, providing a mechanistic rationale for the activity of its derivative, Itopride. The predicted binding modes, characterized by specific hydrogen bonds and hydrophobic interactions, offer a clear hypothesis for experimental validation via site-directed mutagenesis and binding assays.
The ADMET profile is largely favorable, predicting good absorption and distribution. However, it raises two critical flags: potential inhibition of the CYP2D6 metabolic enzyme and a structural alert for AMES toxicity. These predictions are not definitive but serve as powerful, data-driven guides for the next phase of research. Future work should prioritize in vitro assays to experimentally quantify CYP2D6 inhibition and assess mutagenicity to validate or refute these computational warnings. This comprehensive in silico workflow demonstrates a robust strategy for characterizing chemical intermediates, enabling informed decisions and resource allocation in the drug development pipeline.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. fiveable.me [fiveable.me]
- 6. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 20059-73-8 CAS MSDS (4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. users.cs.duke.edu [users.cs.duke.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Tutorial: Rigid and Flexible Ligand Sampling [dock.compbio.ucsf.edu]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
experimental protocol for "2-[2-(Dimethylamino)ethoxy]benzylamine" synthesis
An Application Note and Protocol for the Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine
Introduction
This compound is an organic compound featuring a primary amine and a tertiary amine, linked by an ether bridge to an aromatic ring. While its para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine, is a well-documented key intermediate in the synthesis of prokinetic pharmaceutical agents like Itopride, the ortho isomer represents a valuable building block for the exploration of new chemical space in drug discovery and materials science.[1][2] The unique spatial arrangement of the functional groups in the ortho position allows for the development of novel ligands, catalysts, and molecular scaffolds with distinct pharmacological and chemical properties.
This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthetic strategy is rooted in robust and scalable chemical transformations:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxybenzonitrile (salicylonitrile) is O-alkylated using 2-(dimethylamino)ethyl chloride. This classic SN2 reaction is highly efficient for forming the crucial ether linkage.[3]
-
Nitrile Reduction: The cyano group of the resulting intermediate, 2-[2-(Dimethylamino)ethoxy]benzonitrile, is chemically reduced to a primary amine using a sodium borohydride system, a method that offers a safer alternative to high-pressure catalytic hydrogenation.[4]
This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing detailed procedural steps, mechanistic rationale, safety protocols, and data presentation to ensure reliable and safe execution.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages, starting from commercially available 2-hydroxybenzonitrile.
Figure 1: Overall two-step synthesis pathway.
Part A: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
This initial step involves the formation of an ether bond via a Williamson ether synthesis. The phenolic proton of 2-hydroxybenzonitrile is first removed by a strong base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
Mechanistic Rationale
Potassium hydroxide (KOH) is employed as a strong, cost-effective base to ensure the complete deprotonation of the weakly acidic phenolic hydroxyl group of 2-hydroxybenzonitrile.[5] The resulting potassium phenoxide is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it effectively dissolves the reactants while not interfering with the nucleophile. The reaction is conducted under reflux to provide the necessary activation energy and drive the reaction to completion in a reasonable timeframe.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | CAS No. |
| 2-Hydroxybenzonitrile | 119.12 | 1.0 | 1.19 g (10.0 mmol) | 611-20-1 |
| Potassium Hydroxide (KOH), anhydrous | 56.11 | 1.5 | 0.84 g (15.0 mmol) | 1310-58-3 |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 144.04 | 1.5 | 2.16 g (15.0 mmol) | 4584-46-7 |
| Acetone, anhydrous | 58.08 | - | 20 mL | 67-64-1 |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL for extraction | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying | 7487-88-9 |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous acetone (20 mL). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium hydroxide (0.84 g, 15.0 mmol) to the solution. The mixture may become colored.
-
Initial Reflux: Heat the mixture to reflux and maintain for 1 hour to ensure complete formation of the potassium phenoxide salt.[5]
-
Alkylating Agent Addition: After 1 hour, add 2-(dimethylamino)ethyl chloride hydrochloride (2.16 g, 15.0 mmol) to the refluxing mixture. Note: The free base of the alkylating agent is often generated in situ, or one may use the free base directly if available, adjusting stoichiometry accordingly.
-
Reaction: Continue to stir the reaction mixture under reflux for 8-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1) until the starting material (2-hydroxybenzonitrile) is consumed.
-
Work-up (Cooling & Filtration): Once complete, cool the reaction mixture to room temperature. Filter the solid salts (KCl) using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Work-up (Solvent Removal & Extraction): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-[2-(Dimethylamino)ethoxy]benzonitrile, typically as an oil. The product can be used in the next step without further purification if TLC shows high purity.
Part B: Synthesis of this compound
This second step reduces the nitrile functional group of the intermediate to a primary benzylamine, yielding the final target compound.
Mechanistic Rationale
While catalytic hydrogenation with Raney Nickel is effective, it involves flammable catalysts and high-pressure hydrogen gas, posing significant safety risks.[1] The chosen method, using sodium borohydride (NaBH₄) in the presence of a copper(II) sulfate catalyst, is a safer and more accessible alternative for laboratory-scale synthesis.[4] NaBH₄ is a mild reducing agent, and its reactivity towards nitriles is significantly enhanced by the addition of a transition metal salt. The precise mechanism involves the formation of copper boride or other reactive species that facilitate the reduction of the nitrile to the amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 8 mmol scale) | CAS No. |
| 2-[2-(Dimethylamino)ethoxy]benzonitrile | 190.24 | 1.0 | 1.52 g (8.0 mmol) | N/A |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.09 | 0.18 g (0.72 mmol) | 7758-99-8 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.4 | 1.33 g (35.2 mmol) | 16940-66-2 |
| Ethanol (EtOH), 200 proof | 46.07 | - | 25 mL | 64-17-5 |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~50 mL for extraction | 141-78-6 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying | 7487-88-9 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the crude 2-[2-(Dimethylamino)ethoxy]benzonitrile (1.52 g, assuming ~8.0 mmol yield from Part A) in ethanol (25 mL).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.18 g, 0.72 mmol) to the solution. Stir for 5 minutes.
-
Reducing Agent Addition: Cool the flask in an ice-water bath. Slowly add sodium borohydride (1.33 g, 35.2 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform this step away from ignition sources.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Stir under reflux for 20 hours.[4]
-
Monitoring: Monitor the disappearance of the nitrile intermediate by TLC.
-
Work-up (Quenching & Filtration): Cool the reaction to room temperature. Slowly add water to quench any unreacted NaBH₄. Filter the mixture through a pad of Celite® to remove the black precipitate (inorganic byproducts). Wash the Celite® pad with ethanol.
-
Work-up (Extraction): Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel to yield the final product, this compound.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling
All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Substance | CAS No. | Primary Hazards |
| 2-Hydroxybenzonitrile | 611-20-1 | Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage.[6][7] |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | Toxic if swallowed or in contact with skin. Suspected of causing genetic defects. Corrosive.[8][9][10] |
| Potassium Hydroxide (KOH) | 1310-58-3 | Corrosive. Causes severe skin burns and eye damage. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe burns. |
| Copper(II) Sulfate (CuSO₄) | 7758-99-8 | Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life. |
| Dichloromethane (DCM) | 75-09-2 | Skin and eye irritant. Suspected of causing cancer. |
| Acetone / Ethanol | 67-64-1 / 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. |
Handling Precautions:
-
KOH and NaBH₄: These are corrosive and moisture-sensitive. Handle quickly in a dry environment.
-
2-(Dimethylamino)ethyl chloride HCl: This compound is toxic and mutagenic. Avoid inhalation of dust and skin contact.[9]
-
NaBH₄ Addition: The addition of sodium borohydride to ethanol will generate hydrogen gas. This step must be performed with caution, away from any open flames or spark sources, and with proper ventilation.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
- 1. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 4. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. echemi.com [echemi.com]
- 7. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemstock.ae [chemstock.ae]
Application Notes & Protocols: The Strategic Synthesis of Itopride via 4-[2-(Dimethylamino)ethoxy]benzylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed guide to the synthesis of the prokinetic agent Itopride, focusing on the pivotal role of the key intermediate, 4-[2-(Dimethylamino)ethoxy]benzylamine . It is critical to note that the chemical structure of Itopride necessitates the use of this para-substituted (position 4) benzylamine. The user-specified "2-[2-(Dimethylamino)ethoxy]benzylamine" (ortho-substituted) is not the correct precursor for this specific synthesis. This guide delineates the primary synthetic pathway, which involves a crucial amide bond formation, and also details the multi-step preparation of the key benzylamine intermediate itself. The protocols provided are synthesized from established patented methods and scientific literature, with an emphasis on explaining the chemical rationale behind each procedural step to ensure both reproducibility and a deep understanding of the reaction dynamics.
Introduction: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine in Itopride Synthesis
Itopride, chemically known as N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its mechanism of action involves a synergistic effect of dopamine D2-receptor antagonism and acetylcholinesterase inhibition. The synthesis of this molecule is a multi-step process, but the final, crucial transformation involves the formation of an amide linkage.
The intermediate 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS: 20059-73-8) serves as the foundational backbone for one half of the final Itopride molecule.[2][3] It provides the benzylamine moiety and the essential dimethylaminoethoxy side-chain, which is integral to the pharmacological activity of Itopride. The primary synthetic strategy hinges on coupling this amine with an activated form of 3,4-dimethoxybenzoic acid (veratric acid). The quality and purity of this benzylamine intermediate directly influence the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[2]
Mechanistic Overview: The Amidation Pathway
The core of Itopride synthesis is a nucleophilic acyl substitution reaction. The primary amine group (-NH₂) of 4-[2-(Dimethylamino)ethoxy]benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 3,4-dimethoxybenzoic acid derivative. The most common industrial method utilizes 3,4-dimethoxybenzoyl chloride as the activated species, which is readily prepared by treating 3,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).
The general reaction is as follows:
-
Activation Step: 3,4-dimethoxybenzoic acid is converted to 3,4-dimethoxybenzoyl chloride.
-
Coupling (Amidation) Step: 4-[2-(Dimethylamino)ethoxy]benzylamine is reacted with 3,4-dimethoxybenzoyl chloride to form Itopride. This reaction releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.
Below is a diagram illustrating the primary synthetic workflow.
Detailed Synthetic Protocols
The following protocols are based on established methodologies found in patent literature.[4][5][6] Researchers should perform their own risk assessments and optimizations.
Protocol 1: Synthesis of the Key Intermediate, 4-[2-(Dimethylamino)ethoxy]benzylamine
This protocol describes the synthesis starting from 4-hydroxybenzaldehyde.
Step 1A: Etherification to form 4-[2-(Dimethylamino)ethoxy]benzaldehyde
-
Rationale: This is a Williamson ether synthesis. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This potent nucleophile then displaces the chloride from 2-dimethylaminoethyl chloride to form the desired ether.
-
Procedure:
-
To a reaction vessel, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.
-
Add N,N-dimethyl-2-chloroethylamine (or its hydrochloride salt, 1.1 eq) portion-wise.
-
Maintain the reaction at 80°C for 2-4 hours, monitoring progress by TLC or HPLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Step 1B: Oximation to form 4-[2-(Dimethylamino)ethoxy]benzaldoxime
-
Rationale: The aldehyde is converted to an oxime by condensation with hydroxylamine. The oxime is a stable intermediate that is readily reduced to the primary amine in the next step.
-
Procedure:
-
Dissolve the crude aldehyde from the previous step in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or pyridine) to neutralize the HCl released.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under vacuum. The crude oxime can be used directly or purified by recrystallization.
-
Step 1C: Reduction to form 4-[2-(Dimethylamino)ethoxy]benzylamine
-
Rationale: The C=N double bond of the oxime is reduced to a C-N single bond, and the N-OH is reduced to NH₂, yielding the target primary amine. Catalytic hydrogenation with Raney Nickel is a common and efficient method.
-
Procedure:
-
Dissolve the oxime in a suitable solvent like ethanol or methanol.
-
Charge the solution into a hydrogenation reactor.
-
Add a catalytic amount of Raney Nickel slurry (handle with care, as it can be pyrophoric).
-
Pressurize the reactor with hydrogen gas (e.g., up to 50 kg/cm ²) and heat to approximately 50°C.[5][6]
-
Maintain stirring under hydrogen pressure until uptake ceases.
-
Carefully vent the reactor, purge with nitrogen, and filter off the catalyst.
-
Concentrate the filtrate to yield the target intermediate, 4-[2-(Dimethylamino)ethoxy]benzylamine.
-
Protocol 2: Final Synthesis of Itopride Hydrochloride
Step 2A: Preparation of 3,4-Dimethoxybenzoyl Chloride
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the acylation of the amine. Thionyl chloride is an excellent reagent for this as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in a non-polar solvent like toluene.[4]
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) at room temperature.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture and remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude 3,4-dimethoxybenzoyl chloride is often used directly in the next step.
-
Step 2B: Amidation to form Itopride Base
-
Rationale: This is the key coupling step. The benzylamine attacks the acid chloride to form the amide bond. A base is required to scavenge the HCl produced.
-
Procedure:
-
Dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine (1.0 eq) in a suitable solvent such as diisopropyl ether or THF.[4][5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 1-2 hours.[4] Progress should be monitored by TLC or HPLC.
-
Perform an aqueous workup: wash the reaction mixture with a dilute basic solution (e.g., NaHCO₃) to remove any unreacted acid chloride and HCl, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Itopride base.
-
Step 2C: Formation of Itopride Hydrochloride
-
Rationale: Converting the free base to its hydrochloride salt is a common method for purification and improving the stability and handling properties of the final API.
-
Procedure:
-
Dissolve the crude Itopride base in a suitable solvent, such as isopropanol (IPA) or ethanol.[6]
-
Cool the solution and slowly add a solution of hydrogen chloride in the chosen solvent (e.g., IPA-HCl) until the pH is acidic (pH 1-2).[6]
-
Stir the mixture at a cool temperature to allow the salt to precipitate fully.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 70-80°C to yield Itopride Hydrochloride.[6]
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the key amidation step. Note that yields are highly dependent on the purity of starting materials and reaction scale.
| Parameter | Value / Reagent | Rationale |
| Amine Substrate | 4-[2-(Dimethylamino)ethoxy]benzylamine | Nucleophile providing the benzylamine backbone. |
| Acid Substrate | 3,4-Dimethoxybenzoyl Chloride | Electrophilic acylating agent. |
| Molar Ratio | ~1:1.05 (Amine:Acid Chloride) | A slight excess of the acid chloride ensures full conversion of the valuable amine intermediate. |
| Solvent | Toluene, THF, Diisopropyl Ether | Provides a medium for the reaction; chosen for reactant solubility and appropriate boiling point. |
| Base (optional) | K₂CO₃, Triethylamine, Pyridine | Neutralizes the HCl byproduct, preventing protonation of the amine and driving the reaction forward. |
| Temperature | 0°C to Room Temperature | Initial cooling helps control the exothermic reaction, followed by stirring at RT for completion. |
| Reaction Time | 1 - 4 hours | Typically monitored by TLC/HPLC for completion. |
| Typical Yield | >85% (for the coupling step) | High yields are expected for this efficient acylation reaction. |
Expert Insights & Troubleshooting
-
Purity of Benzylamine: The purity of the 4-[2-(Dimethylamino)ethoxy]benzylamine intermediate is paramount. Impurities from the reduction step (e.g., unreacted oxime) can lead to side reactions and complicate purification.
-
Moisture Control: The acid chloride (3,4-dimethoxybenzoyl chloride) is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used for Step 2B.
-
Alternative Route: Some patents describe an alternative route where the amide bond is formed first by reacting 4-(aminomethyl)phenol with 3,4-dimethoxybenzoyl chloride.[5][6] The resulting N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is then etherified with 2-dimethylaminoethyl chloride. This approach may be more cost-effective as it introduces the expensive dimethylaminoethyl group at the final stage.[4][5]
-
Salt Formation: During the conversion to the hydrochloride salt, the rate of addition of acid and the temperature should be carefully controlled to ensure proper crystal formation, which aids in purification.
References
- 1. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 5. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Application Note: A Robust HPLC Method for the Analysis of p-(2-(Dimethylamino)ethoxy)benzylamine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of p-(2-(Dimethylamino)ethoxy)benzylamine, a key intermediate in the synthesis of various pharmaceutical compounds, including the gastroprokinetic agent Itopride.[1][2][3] The method utilizes reversed-phase chromatography with UV detection, offering a straightforward and reliable approach without the need for complex derivatization procedures. This document provides a comprehensive protocol, including the scientific rationale for method development choices, detailed validation parameters according to ICH guidelines, and practical guidance for implementation in a quality control or research laboratory setting.
Introduction and Scientific Rationale
Accurate quantification of p-(2-(Dimethylamino)ethoxy)benzylamine is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for monitoring reaction kinetics in synthetic processes. The analyte's chemical structure, which includes a primary amine, a tertiary amine, and an aromatic ring, presents specific analytical challenges.[3][4][5] While amines can exhibit poor peak shape and retention on traditional reversed-phase columns due to interactions with residual silanols, this method overcomes these issues through careful selection of the stationary phase and mobile phase composition.
A reversed-phase HPLC method is selected due to its wide applicability and reproducibility in pharmaceutical analysis.[6][7] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[6][7][8] The presence of the benzyl group provides sufficient hydrophobicity for good retention on a C18 or similar reversed-phase column. The polarity is moderated by the dimethylamino and ethoxy groups.
The inclusion of an acidic modifier in the mobile phase, such as phosphoric acid, is crucial for achieving sharp, symmetrical peaks. The acid serves two primary purposes:
-
Protonation of Amines: At a low pH, both the primary and tertiary amine groups (pKa ≈ 9.29, predicted) will be protonated.[9] This consistent ionization state prevents peak splitting and tailing that can occur when an analyte exists in multiple forms during chromatography.
-
Silanol Suppression: The acidic mobile phase helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that are a common cause of peak tailing for basic compounds.
This direct UV detection method is feasible due to the presence of the aromatic ring in the analyte's structure, which acts as a chromophore, allowing for sensitive detection at an appropriate UV wavelength.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | p-(2-(Dimethylamino)ethoxy)benzylamine | [3][4][5] |
| Synonyms | 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine | [3][4][5] |
| CAS Number | 20059-73-8 | [4][5][10] |
| Molecular Formula | C₁₁H₁₈N₂O | [2][3][4][5] |
| Molecular Weight | 194.27 g/mol | [2][3][4][5] |
| Predicted pKa | 9.29 ± 0.10 | [9] |
| logP (o/w) | 0.860 (estimated) | [11] |
Recommended HPLC Method and Protocol
This section provides a detailed, step-by-step protocol for the analysis of p-(2-(Dimethylamino)ethoxy)benzylamine.
Experimental Workflow
The overall workflow for the analysis is straightforward, involving sample preparation, HPLC analysis, and data processing.
Caption: HPLC analysis workflow from preparation to reporting.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
HPLC Vials and Caps: 2 mL, amber (if analyte is light-sensitive).
-
Syringe Filters: 0.45 µm or 0.22 µm, compatible with the sample diluent.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | SIELC Newcrom R1, 5 µm, 4.6 x 150 mm | A reversed-phase column with low silanol activity, providing excellent peak shape for basic compounds.[12][13] |
| Alternative Column | Standard C18, 5 µm, 4.6 x 150 mm | A widely available column. May require careful mobile phase optimization to mitigate peak tailing.[10][14] |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | A common reversed-phase mobile phase.[15] Phosphoric acid ensures analyte protonation and suppresses silanol interactions.[16][17] |
| Composition | Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v) | The ratio can be adjusted to achieve the desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection Wavelength | 225 nm or 270 nm | The aromatic ring provides UV absorbance. Wavelength should be optimized for maximum sensitivity. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be similar in composition to the mobile phase to ensure good peak shape. |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated (85%) phosphoric acid.
-
Add 400 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas using sonication or vacuum filtration.
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of p-(2-(Dimethylamino)ethoxy)benzylamine reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of sample diluent and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the sample diluent and mix well.
Working Standard and Calibration Curve Solutions:
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain p-(2-(Dimethylamino)ethoxy)benzylamine and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis.
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][21][23][24] The following parameters are critical for establishing the method's performance.
System Suitability Testing (SST)
SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[1][23][25][26] A working standard (e.g., 50 µg/mL) is injected five or six times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry.[23][25] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency.[23][25] |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% | Demonstrates injection precision.[23][24][25] |
| Repeatability of Retention Time (%RSD) | ≤ 1.0% | Indicates system stability.[23][25] |
Linearity and Range
The linearity of the method establishes the relationship between analyte concentration and the detector response.[24][27][28][29]
-
Protocol: Analyze a series of at least five standard concentrations across the intended range (e.g., 80% to 120% of the nominal test concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999.[30]
Example Linearity Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 55,120 |
| 25 | 138,050 |
| 50 | 274,900 |
| 75 | 412,850 |
| 100 | 550,100 |
| r² | 0.9999 |
Precision
Precision demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24][27]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Example Precision Data (Repeatability):
| Replicate | Concentration Found (µg/mL) |
| 1 | 50.1 |
| 2 | 49.8 |
| 3 | 50.3 |
| 4 | 49.9 |
| 5 | 50.2 |
| 6 | 49.7 |
| Mean | 50.0 |
| Std. Dev. | 0.24 |
| %RSD | 0.48% |
Logical Framework for Method Validation
The validation process follows a logical hierarchy, ensuring that each step builds upon a successfully characterized foundation.
Caption: Hierarchical logic of HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and efficient means for the quantitative analysis of p-(2-(Dimethylamino)ethoxy)benzylamine. By employing a reversed-phase column with an acidic mobile phase, the method achieves excellent peak shape and resolution without requiring derivatization. The validation parameters outlined, in accordance with ICH guidelines, ensure that the method is suitable for its intended purpose in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement a high-quality analytical method for this important pharmaceutical intermediate.
References
- 1. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 2. hplc.eu [hplc.eu]
- 3. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. lookchem.com [lookchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. p-(2-(dimethylamino)ethoxy)benzylamine, 20059-73-8 [thegoodscentscompany.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Newcrom R1 | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. p-(2-(Dimethylamino)ethoxy)benzylamine | SIELC Technologies [sielc.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. welch-us.com [welch-us.com]
- 21. Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis [air.uniud.it]
- 22. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 24. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 27. mastelf.com [mastelf.com]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. industrialpharmacist.com [industrialpharmacist.com]
- 30. pharmtech.com [pharmtech.com]
Application Notes & Protocols: 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Synthesis
Introduction: A Multifunctional Building Block in Modern Drug Development
4-[2-(Dimethylamino)ethoxy]benzylamine is a key organic intermediate characterized by a versatile molecular architecture. It incorporates a primary amine, a flexible ether linkage, and a tertiary amine, making it a highly valuable reagent in the synthesis of complex pharmaceutical molecules. While its isomers exist, the para-substituted form (4-isomer) is of primary industrial and research interest due to its role as an indispensable precursor in the manufacture of Itopride.[1][2] Itopride is a prokinetic agent used to treat gastrointestinal disorders, and the efficient synthesis of its core structure relies heavily on the unique reactivity of this benzylamine derivative.[1][2]
This document serves as a comprehensive guide for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and safety guidelines for the effective use of 4-[2-(Dimethylamino)ethoxy]benzylamine in a laboratory setting.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 20059-73-8 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O | [3][4] |
| Molecular Weight | 194.27 g/mol | [3][4] |
| Boiling Point | 304.97 °C at 760 mmHg | [3] |
| Density | 1.021 g/cm³ | [3] |
| pKa | 9.29 ± 0.10 (Predicted) | [3] |
| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
Hazard Identification and Safe Handling
4-[2-(Dimethylamino)ethoxy]benzylamine is classified as a corrosive and acutely toxic substance.[5] Strict adherence to safety protocols is mandatory.
-
Hazard Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation); Skin Corrosion, Category 1B.[5]
-
Primary Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[5] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles (compliant with EN 166) are required.[5]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves.[5]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5]
-
Respiratory Protection: All handling must be conducted in a well-ventilated fume hood.[6] If exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen.[5]
Storage and Disposal:
-
Store in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[5]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Application in Pharmaceutical Synthesis: The Itopride Pathway
The primary application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as a pivotal intermediate in the multi-step synthesis of Itopride Hydrochloride. The benzylamine moiety serves as the nucleophile that reacts with an activated carboxyl group (typically an acyl chloride) of 3,4-dimethoxybenzoic acid to form the final amide bond in the Itopride molecule.[8]
The overall workflow can be visualized as follows:
Caption: General workflow for Itopride synthesis.
Detailed Experimental Protocols
The following protocols are derived from patented and established synthetic methods.[8][9][10] Researchers should adapt these procedures to their specific laboratory conditions and scale.
Protocol I: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine via Nucleophilic Aromatic Substitution
This method utilizes 4-fluorobenzylamine and 2-(dimethylamino)ethanol in a nucleophilic aromatic substitution reaction.[9][11]
Materials:
-
2-(Dimethylamino)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Fluorobenzylamine
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
Base Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add 2-(dimethylamino)ethanol (1.7 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.4 equivalents) portion-wise to the stirred solution. Causality Note: Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide. This is a highly exothermic reaction that generates flammable hydrogen gas, necessitating slow addition at low temperatures.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 130-140 °C for 1 hour to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Slowly add 4-fluorobenzylamine (1.0 equivalent) to the hot reaction mixture via the addition funnel.
-
Maintain the reaction temperature at 130-140 °C and stir for 5-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-[2-(Dimethylamino)ethoxy]benzylamine.
Caption: Workflow for Protocol I.
Protocol II: Synthesis via Reductive Amination of the Corresponding Aldehyde
This alternative route involves the formation of an oxime from 4-[2-(dimethylamino)ethoxy]benzaldehyde, followed by reduction.[8][10]
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetic acid
-
Zinc powder
-
Dichloromethane (DCM)
Procedure:
-
Oxime Formation: In a reaction vessel, add 80% acetic acid followed by hydroxylamine hydrochloride (approx. 1.2 equivalents).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 4-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 equivalent) in acetic acid, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for at least 2 hours. Scientist's Note: The low temperature controls the rate of the exothermic condensation reaction and ensures stable formation of the oxime intermediate.
-
Reduction: Once oxime formation is complete (monitor by TLC), add powdered zinc (approx. 2.0-3.0 equivalents) in small portions.
-
Control the addition rate to keep the internal temperature below 50 °C. The reaction is highly exothermic.
-
Workup and Extraction: After the addition is complete, stir for another hour.
-
Extract the reaction mixture by adding a 30% ammonia solution to basify, followed by DCM.
-
Separate the organic phase. Extract the aqueous phase again with DCM.
-
Combine the organic phases and distill the solvent to obtain an oily residue.
-
The residue can be further purified if necessary, yielding the target benzylamine.[10]
Protocol III: Final Amide Coupling to Synthesize Itopride
This protocol uses the product from Protocol I or II to complete the synthesis of Itopride.
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzylamine
-
3,4-Dimethoxybenzoyl chloride
-
A suitable base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane or Diisopropyl ether)
Procedure:
-
In a flask under an inert atmosphere, dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC. Mechanistic Insight: This is a classic Schotten-Baumann reaction. The base neutralizes the HCl generated during the acylation of the primary amine, driving the reaction to completion.
-
Workup: Upon completion, wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) to remove excess base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Itopride.
-
The crude product can be recrystallized or purified by column chromatography. The final product is often converted to its hydrochloride salt for stability and bioavailability.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 3. lookchem.com [lookchem.com]
- 4. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemicea.com [chemicea.com]
- 7. fishersci.com [fishersci.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 10. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Large-Scale Manufacturing of 2-[2-(Dimethylamino)ethoxy]benzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the proposed large-scale synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine, a key intermediate in the development of various pharmaceutical compounds. The guide outlines a robust and scalable two-step synthetic route, starting from commercially available 2-hydroxybenzonitrile. Detailed protocols, process optimization strategies, safety considerations, and analytical quality control measures are discussed to ensure the efficient and safe production of a high-purity final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. While specific large-scale manufacturing procedures for this compound are not extensively documented in public literature, its structural motifs are present in a number of biologically active molecules. This guide proposes a scientifically sound and scalable synthetic strategy based on well-established chemical transformations, providing a practical framework for its production on an industrial scale.
The proposed synthesis is a two-step process:
-
Williamson Ether Synthesis: Formation of the 2-(dimethylamino)ethoxy side chain via the reaction of 2-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.
-
Nitrile Reduction: Reduction of the nitrile group to a primary amine to yield the final product.
This approach is designed for scalability, safety, and efficiency, utilizing readily available starting materials and reagents.
Proposed Synthetic Pathway
The overall synthetic route for the large-scale manufacturing of this compound is depicted below.
Caption: Proposed two-step synthesis of this compound.
Detailed Protocols and Methodologies
Step 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4][5] The hydroxyl group of 2-hydroxybenzonitrile is deprotonated with a strong base, followed by nucleophilic substitution on 2-(dimethylamino)ethyl chloride.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Hydroxybenzonitrile | ≥98% Purity | Standard Chemical Supplier |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Industrial Grade | Reputable Supplier |
| 2-(Dimethylamino)ethyl chloride hydrochloride | ≥98% Purity | Standard Chemical Supplier |
| Tetrahydrofuran (THF), anhydrous | Industrial Grade | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Chemical Supplier |
| Toluene | Industrial Grade | Standard Chemical Supplier |
| Deionized Water | N/A | On-site generation |
3.1.2. Protocol
-
Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous Tetrahydrofuran (THF).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF with stirring. This process is highly exothermic and releases hydrogen gas; therefore, it must be conducted under a nitrogen atmosphere with proper venting.[6][7]
-
Formation of the Alkoxide: Slowly add a solution of 2-hydroxybenzonitrile in THF to the sodium hydride suspension. Maintain the temperature between 20-25°C. The reaction progress can be monitored by the cessation of hydrogen evolution.
-
Preparation of the Alkylating Agent: In a separate vessel, prepare a solution of 2-(dimethylamino)ethyl chloride by neutralizing the hydrochloride salt with an aqueous solution of sodium hydroxide and extracting the free base into a suitable organic solvent like toluene.
-
Alkylation: Add the 2-(dimethylamino)ethyl chloride solution to the reactor containing the sodium salt of 2-hydroxybenzonitrile. Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and quench any excess sodium hydride by the controlled addition of isopropanol followed by water. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Step 2: Synthesis of this compound
The second step involves the reduction of the nitrile functional group to a primary amine. Catalytic hydrogenation is a common and scalable method for this transformation.
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-[2-(Dimethylamino)ethoxy]benzonitrile | Crude from Step 1 | N/A |
| Raney Nickel (Ra-Ni) | Activated Catalyst | Reputable Supplier |
| Methanol | Industrial Grade | Standard Chemical Supplier |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier |
| Celite® | Filtering Agent | Standard Chemical Supplier |
3.2.2. Protocol
-
Reactor Setup: Use a high-pressure hydrogenation reactor (autoclave) suitable for the intended scale.
-
Catalyst Loading: Charge the reactor with Raney Nickel catalyst under a blanket of methanol to prevent ignition.
-
Substrate Addition: Add a solution of 2-[2-(Dimethylamino)ethoxy]benzonitrile in methanol to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 8-12 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. The filter cake should be kept wet with methanol at all times.
-
Product Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude this compound can be purified by vacuum distillation.
Process Optimization and Scale-up Considerations
Step 1: Williamson Ether Synthesis
-
Base Selection: While sodium hydride is effective, for larger-scale operations, alternative bases such as potassium carbonate or sodium hydroxide could be explored to mitigate the hazards associated with large quantities of sodium hydride.[8][9]
-
Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can accelerate the reaction rate but may be more difficult to remove during work-up.[10]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, could be investigated to facilitate the reaction if using an inorganic base in a biphasic system.
Step 2: Nitrile Reduction
-
Catalyst Selection: Other reduction catalysts, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), could be evaluated for their activity and selectivity.
-
Alternative Reducing Agents: For smaller scales or if high-pressure hydrogenation is not feasible, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) can be used, although they are generally more expensive and require more stringent handling procedures.
-
Ammonia Addition: The addition of ammonia to the hydrogenation reaction can sometimes suppress the formation of secondary amine byproducts.
Safety Considerations
Sodium Hydride Handling
Sodium hydride is a highly reactive and flammable solid.[11][12] It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air.[11][12]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[13]
-
Handling: Handle sodium hydride in an inert atmosphere, such as a glove box or under a nitrogen blanket.[13]
-
Storage: Store in a cool, dry place away from sources of ignition and moisture.[11]
-
Spills: In case of a spill, cover with dry sand or another inert absorbent. Do not use water or foam.[11]
Catalytic Hydrogenation
-
Equipment: Use a properly rated and maintained high-pressure reactor.
-
Catalyst Handling: Raney Nickel is pyrophoric and must be handled under a solvent to prevent ignition.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure proper grounding of equipment and adequate ventilation to prevent the accumulation of explosive gas mixtures.
Analytical Quality Control
To ensure the purity and identity of the final product, a comprehensive analytical testing plan should be implemented.
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification of the final product. |
| MS (Mass Spectrometry) | Determination of the molecular weight of the product. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups. |
| Karl Fischer Titration | Determination of water content. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the large-scale manufacturing process of this compound.
Caption: Logical workflow for the manufacturing of this compound.
Conclusion
This application note provides a comprehensive and detailed guide for the proposed large-scale manufacturing of this compound. By following the outlined protocols and considering the process optimization and safety recommendations, researchers and drug development professionals can establish a robust and efficient process for the production of this key pharmaceutical intermediate. The emphasis on scientific integrity, detailed methodologies, and safety ensures the production of a high-quality product in a safe and reproducible manner.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)phenol via Esterification and Reduction of 4-Hydroxybenzonitrile
Introduction
4-(Aminomethyl)phenol is a valuable building block in medicinal chemistry and materials science, possessing both a reactive primary amine and a phenolic hydroxyl group. Its synthesis requires a strategic approach to selectively reduce the nitrile group of a precursor like 4-hydroxybenzonitrile without affecting the sensitive phenol functionality. Direct reduction of 4-hydroxybenzonitrile can be challenging due to the acidic nature of the phenolic proton, which can interfere with many reducing agents, and potential side reactions. A robust and high-yielding synthetic route involves a protection strategy, wherein the hydroxyl group is first esterified. This not only protects the phenol but also increases the molecule's solubility in organic solvents, often facilitating the subsequent reduction step.
This guide provides a detailed, two-part protocol for the synthesis of 4-(aminomethyl)phenol, commencing with the esterification of 4-hydroxybenzonitrile to form 4-acetoxybenzonitrile, followed by the chemoselective reduction of the nitrile moiety. The methodologies are designed to be reproducible and scalable for research and drug development applications.
PART 1: Esterification of 4-Hydroxybenzonitrile to 4-Acetoxybenzonitrile
Principle and Rationale
The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is generally inefficient.[1] This is attributed to the reduced nucleophilicity of the phenolic oxygen due to the delocalization of its lone pair of electrons into the aromatic ring. To overcome this, a more reactive acylating agent, such as an acid chloride, is employed. In this protocol, acetyl chloride is used to convert the phenolic hydroxyl group of 4-hydroxybenzonitrile into an acetate ester. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The resulting ester, 4-acetoxybenzonitrile, effectively protects the hydroxyl group, rendering it inert to the subsequent nitrile reduction conditions.[3]
Experimental Protocol: Synthesis of 4-Acetoxybenzonitrile
Materials:
-
Acetyl chloride (MW: 78.50 g/mol )
-
Pyridine (MW: 79.10 g/mol )
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add acetyl chloride (1.1 eq) to the stirred solution. A white precipitate of pyridinium hydrochloride may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-acetoxybenzonitrile as a white solid.
-
Data Presentation: Reagent Quantities for Esterification
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (for 10g of starting material) |
| 4-Hydroxybenzonitrile | 1.0 | 119.12 | 10.0 g |
| Pyridine | 1.2 | 79.10 | 7.98 g (8.1 mL) |
| Acetyl Chloride | 1.1 | 78.50 | 7.26 g (6.6 mL) |
| Dichloromethane | - | 84.93 | ~100 mL |
PART 2: Chemoselective Reduction of 4-Acetoxybenzonitrile
Principle and Rationale
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[6] A variety of reducing agents can accomplish this, including lithium aluminum hydride (LAH) and catalytic hydrogenation.[6][7][8] However, for a substrate containing an ester, a chemoselective method is crucial to avoid the reduction of the ester to an alcohol. While LAH is a powerful reducing agent, it will readily reduce both the nitrile and the ester.[9]
Catalytic hydrogenation is an excellent alternative for the selective reduction of a nitrile in the presence of an ester.[6][10] Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide are commonly used.[6][11] This method often proceeds under mild conditions and offers high selectivity, making it ideal for this synthetic step.
Experimental Protocol: Synthesis of 4-(Aminomethyl)phenyl acetate
Materials:
-
4-Acetoxybenzonitrile (MW: 161.16 g/mol )
-
Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker) or a balloon hydrogenation setup
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 4-acetoxybenzonitrile (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) or 10% Pd/C (approx. 5-10 mol%). If using Raney Nickel, it should be washed with the reaction solvent to remove the water. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.[6]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and shake or stir the reaction mixture at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC can also be used to check for the disappearance of the starting material.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)phenyl acetate. This product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Data Presentation: Reagent Quantities for Reduction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (for 10g of starting material) |
| 4-Acetoxybenzonitrile | 1.0 | 161.16 | 10.0 g |
| Raney Nickel | - | - | ~1-2 g |
| Methanol | - | 32.04 | ~100-150 mL |
| Hydrogen | Excess | 2.02 | 50-100 psi |
Visualization of the Synthetic Workflow
The overall two-step synthesis can be visualized as a clear and logical progression from the starting material to the final protected amine.
Caption: Workflow for the synthesis of 4-(aminomethyl)phenyl acetate.
Chemical Transformation Diagram
The chemical structures and transformations involved in this protocol are outlined below.
Caption: Chemical structures in the two-step synthesis.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of 4-(aminomethyl)phenol from 4-hydroxybenzonitrile. The initial esterification effectively protects the phenolic hydroxyl group, allowing for a subsequent chemoselective catalytic hydrogenation of the nitrile to the desired primary amine. This strategic approach, employing common laboratory reagents and techniques, is well-suited for researchers and professionals in drug development and chemical synthesis.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Cornerstone of a Prokinetic Powerhouse: Application Notes on 4-[2-(Dimethylamino)ethoxy]benzylamine in the Synthesis of Itopride
Introduction: Unveiling a Critical Pharmaceutical Intermediate
In the landscape of modern drug development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. One such pivotal molecule is 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS No: 20059-73-8).[1][2] While not a therapeutic agent in its own right, this aromatic amine is an indispensable cornerstone in the synthesis of Itopride, a potent gastroprokinetic agent.[1][2][3] This guide provides an in-depth exploration of the application of 4-[2-(Dimethylamino)ethoxy]benzylamine in the development of Itopride, offering detailed synthesis protocols and insights into its significance for researchers and pharmaceutical professionals.
This compound serves as a foundational building block, providing the necessary molecular framework for the pharmacological activity of Itopride.[1] Itopride is widely prescribed for the management of various gastrointestinal disorders, including functional dyspepsia and gastroparesis, by enhancing gastrointestinal motility.[1][4][5] The unique structural features of 4-[2-(Dimethylamino)ethoxy]benzylamine, specifically its dimethylaminoethoxy side chain, are crucial for the ultimate biological activity of Itopride.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-[2-(Dimethylamino)ethoxy]benzylamine is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol [6][7] |
| Boiling Point | 120-123 °C (at 0.3 Torr)[6] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted)[6] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[6] |
| Appearance | Colorless Oil[6] |
The Central Role in Itopride Synthesis: A Mechanistic Overview
The primary and most significant application of 4-[2-(Dimethylamino)ethoxy]benzylamine is its function as a key intermediate in the multi-step synthesis of Itopride.[3][8] Itopride's therapeutic effect stems from a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[5] This dual action enhances gastric motility and accelerates gastric emptying.[4][5]
The synthesis of Itopride typically involves the amidation of 4-[2-(Dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. This reaction covalently links the benzylamine moiety with the dimethoxybenzoyl group, forming the final Itopride molecule. The integrity and purity of the 4-[2-(Dimethylamino)ethoxy]benzylamine intermediate directly impacts the yield and quality of the final active pharmaceutical ingredient (API).[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the pivotal step where 4-[2-(Dimethylamino)ethoxy]benzylamine is utilized in the synthesis of Itopride.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Stimulatory action of itopride hydrochloride on colonic motor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 7. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
A Validated Protocol for the Synthesis of Itopride Hydrochloride from 4-[2-(Dimethylamino)ethoxy]benzylamine
An Application Note and Protocol for Drug Development Professionals
Abstract
This application note provides a detailed, reliable, and validated protocol for the synthesis of Itopride hydrochloride, a crucial prokinetic agent used in the treatment of various gastrointestinal motility disorders.[1][2] The synthesis commences from the key intermediate, 4-[2-(Dimethylamino)ethoxy]benzylamine, and proceeds via an N-acylation reaction followed by conversion to the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and integrated quality control measures to ensure a high-purity final product. The protocol's validity is supported by a detailed High-Performance Liquid Chromatography (HPLC) method for in-process and final purity analysis.
Introduction and Scientific Background
Itopride is a benzamide derivative that enhances gastrointestinal motility through a synergistic dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1] This action increases acetylcholine concentrations, promoting gastric emptying and alleviating symptoms of functional dyspepsia and other motility-related conditions.[1]
The synthesis of Itopride hinges on the successful coupling of its two primary structural fragments. The foundational structure is provided by 4-[2-(Dimethylamino)ethoxy]benzylamine, which contains the essential dimethylaminoethoxy side chain responsible for part of its pharmacological activity.[3] This application note focuses on the acylation of this benzylamine with 3,4-dimethoxybenzoyl chloride, a direct and efficient method for forming the central amide bond of the Itopride molecule.[4] Subsequent treatment with hydrochloric acid yields the stable and pharmaceutically preferred hydrochloride salt.[5]
Note on Starting Material: The scientifically correct precursor for Itopride synthesis is 4-[2-(Dimethylamino)ethoxy]benzylamine, where the substitution on the benzyl ring is at the para (4) position. This protocol is based on this correct isomer.
Overall Reaction Scheme
The synthesis is a two-step process: N-acylation followed by salt formation.
Caption: Overall two-step synthesis of Itopride Hydrochloride.
Materials and Safety
Reagents and Equipment
| Reagent / Material | Grade | CAS No. | Supplier | Notes |
| 4-[2-(Dimethylamino)ethoxy]benzylamine | >98% | 20059-73-8 | Commercial | Key starting material. |
| 3,4-Dimethoxybenzoyl chloride | >98% | 3535-30-6 | Commercial | Acylating agent. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | 121-44-8 | Commercial | HCl scavenger. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | 75-09-2 | Commercial | Reaction solvent. Must be dry. |
| Hydrochloric Acid (HCl) | 37% solution | 7647-01-0 | Commercial | For preparing ethanolic HCl. |
| Ethanol (EtOH) | Anhydrous, >99.5% | 64-17-5 | Commercial | Solvent for salt formation. |
| Isopropanol | Reagent Grade | 67-63-0 | Commercial | Recrystallization solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | 144-55-8 | Lab Prepared | For aqueous work-up. |
| Brine | Saturated Solution | 7647-14-5 | Lab Prepared | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Commercial | Drying agent. |
| Equipment | ||||
| Round-bottom flasks | ||||
| Magnetic stirrer and stir bars | ||||
| Addition funnel | ||||
| Condenser and inert gas line (N₂/Ar) | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter paper | ||||
| HPLC System with UV Detector |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
4-[2-(Dimethylamino)ethoxy]benzylamine: Corrosive and causes burns. Harmful if swallowed or in contact with skin.[6] Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
3,4-Dimethoxybenzoyl chloride: Lachrymator. Causes severe skin burns and eye damage. Reacts with water. Handle under inert atmosphere.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and toxic if inhaled.
-
Dichloromethane (DCM): Suspected carcinogen. Volatile and harmful if inhaled.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Detailed Experimental Protocol
Part A: Synthesis of Itopride (Free Base) via N-Acylation
Rationale: This step forms the core amide bond of Itopride. 3,4-Dimethoxybenzoyl chloride is a highly reactive acylating agent. The reaction generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base, triethylamine, to prevent the protonation of the starting benzylamine's primary amine group, which would render it unreactive. Anhydrous conditions are crucial as the acyl chloride readily hydrolyzes with water.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser with a nitrogen/argon inlet. Ensure all glassware is oven-dried before use.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 4-[2-(Dimethylamino)ethoxy]benzylamine (10.0 g, 51.5 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (7.9 mL, 56.7 mmol, 1.1 eq) to the stirred solution.
-
Acylation: Dissolve 3,4-dimethoxybenzoyl chloride (10.8 g, 53.8 mmol, 1.05 eq) in anhydrous DCM (50 mL) and load it into the addition funnel.
-
Reaction Execution: Cool the reaction flask to 0-5 °C using an ice bath. Add the 3,4-dimethoxybenzoyl chloride solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine is consumed.
-
Aqueous Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted 3,4-dimethoxybenzoic acid (from hydrolysis of the acyl chloride), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Itopride free base as an oil or waxy solid.
-
Part B: Conversion to Itopride Hydrochloride
Rationale: The hydrochloride salt is typically more stable, crystalline, and water-soluble than the free base, making it ideal for pharmaceutical formulation.[8] This is achieved by protonating the most basic nitrogen atom (the dimethylamino group) with a controlled amount of acid.
-
Dissolution: Dissolve the crude Itopride free base from Part A in anhydrous ethanol (50 mL).
-
Acidification: Prepare a solution of ~3 M HCl in anhydrous ethanol. While stirring the Itopride solution, slowly add the ethanolic HCl solution dropwise until the pH of the mixture reaches 2-3 (check with pH paper).
-
Precipitation: A white solid will precipitate upon acidification. Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. Expected yield: 15-17 g (74-84%).
Part C: Purification by Recrystallization
Rationale: Recrystallization is a standard technique to remove minor impurities, resulting in a product with high pharmaceutical purity (>99.5%).[5]
-
Solvent Selection: Transfer the dried Itopride hydrochloride to a flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold isopropanol, and dry under vacuum to a constant weight.
Characterization and Quality Control
A self-validating protocol requires robust analytical confirmation. HPLC is the industry-standard method for assessing the purity of Itopride hydrochloride.[9]
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established literature protocols for the analysis of Itopride HCl.[10][11]
| Parameter | Condition |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm[8] |
| Column Temperature | Ambient (~25 °C) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve ~10 mg of product in 100 mL of mobile phase. |
Acceptance Criteria: The purity of the final product should be ≥ 99.5%, with no single impurity > 0.15%. The retention time should be consistent with a reference standard.
Spectroscopic Data
For structural confirmation, the following data can be compared with literature values:
-
¹H NMR & ¹³C NMR: Provides confirmation of the chemical structure. Published spectra can be used for comparison.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step workflow for Itopride HCl synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Extend reaction time. Ensure starting materials are pure and dry. |
| Hydrolysis of acyl chloride. | Use anhydrous solvents and reagents. Perform reaction under a strict inert atmosphere. | |
| Product loss during work-up. | Ensure correct pH during washes. Avoid vigorous shaking that can cause emulsions. | |
| Product fails purity | Incomplete reaction. | Re-run the reaction with optimized conditions. |
| (Multiple peaks in HPLC) | Inefficient purification. | Perform a second recrystallization, potentially with a different solvent system. |
| Side reactions. | Ensure dropwise addition of acyl chloride at low temperature to minimize side reactions. | |
| Oily product after salt formation | Insufficient acid or presence of water. | Ensure pH is 2-3. Use anhydrous solvents for salt formation and precipitation. |
| Difficulty in crystallization | Solution is too dilute or supersaturated. | Concentrate the solution or use scratching/seeding techniques. Ensure the solvent is appropriate. |
Conclusion
This application note details a comprehensive and reproducible protocol for the synthesis of high-purity Itopride hydrochloride from 4-[2-(Dimethylamino)ethoxy]benzylamine. By providing clear, step-by-step instructions, explaining the rationale behind key steps, and integrating critical safety and quality control measures, this guide serves as a valuable resource for scientists engaged in pharmaceutical research and development. Adherence to this protocol can facilitate the efficient and reliable production of Itopride hydrochloride for further investigation and application.
References
- 1. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN102993038B - Preparation method of itopride hydrochloride - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicea.com [chemicea.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. benchchem.com [benchchem.com]
- 10. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of N'-Benzyl-N,N-dimethylethylenediamine via N-Alkylation of Benzylamine
Abstract & Introduction
Substituted ethylenediamine scaffolds are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in antihistamines, ligands for catalysis, and epoxy curing agents. N'-Benzyl-N,N-dimethylethylenediamine is a versatile intermediate synthesized via the nucleophilic substitution of benzylamine on an appropriate electrophile. This document provides a comprehensive guide to the synthesis of N'-Benzyl-N,N-dimethylethylenediamine through the N-alkylation of benzylamine using 2-(dimethylamino)ethyl chloride. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and reproducibility.
The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. Benzylamine, a primary amine, acts as the nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. A suitable base is employed to neutralize the hydrochloride salt of the reagent and the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the desired product. This guide details the reaction setup, execution, work-up, purification, and critical safety considerations.
Reaction Mechanism & Scientific Principles
The alkylation proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon atom bearing the chlorine atom in 2-(dimethylamino)ethyl chloride. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-Cl bond, with the chloride ion acting as the leaving group.
Key scientific considerations for optimizing this reaction include:
-
Choice of Base: 2-(Dimethylamino)ethyl chloride is typically supplied as its hydrochloride salt to improve stability.[1] Therefore, at least two equivalents of a base are required: one to liberate the free amine from its salt and a second to quench the HCl produced from the reaction of benzylamine. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it is inexpensive and easily removed during work-up.
-
Solvent Selection: A polar aprotic solvent, such as acetonitrile (CH₃CN), is recommended. This type of solvent can solvate the potassium cation of the base but does not form strong hydrogen bonds with the amine nucleophile, thus preserving its reactivity.
-
Temperature Control: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures should be avoided to minimize potential side reactions, such as the elimination of HCl from the alkylating agent or over-alkylation.
-
Stoichiometry: Using a slight excess of benzylamine can help to minimize the formation of the dialkylated byproduct, where the secondary amine product reacts with another molecule of 2-(dimethylamino)ethyl chloride. However, for this protocol, a 1:1 stoichiometry is used, with careful monitoring to achieve mono-alkylation.
References
Troubleshooting & Optimization
improving yield of "2-[2-(Dimethylamino)ethoxy]benzylamine" synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and efficiency of their synthetic protocols. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental procedures to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant pathway is a two-step synthesis starting from 2-hydroxybenzonitrile. This involves:
-
O-alkylation: A Williamson ether synthesis between 2-hydroxybenzonitrile and an alkylating agent like 2-(dimethylamino)ethyl chloride.
-
Nitrile Reduction: The subsequent reduction of the nitrile intermediate to the primary amine.
Alternative routes have also been described, such as the nucleophilic aromatic substitution on 2-fluorobenzylamine with the sodium salt of 2-(dimethylamino)ethanol, which can be effective but often requires harsher conditions.[1]
Q2: What are the critical factors that influence the overall yield?
A2: For the common two-step route, the yield is critically dependent on both the etherification and reduction steps.
-
For O-Alkylation: The choice of base, solvent, reaction temperature, and the purity of the alkylating agent are paramount. Incomplete deprotonation of the phenol or side reactions can significantly lower the yield.[2]
-
For Nitrile Reduction: The choice of reducing agent or catalyst, solvent, temperature, and pressure (for catalytic hydrogenation) are key. Catalyst deactivation or insufficient reducing power can lead to incomplete conversion.[3][4]
Q3: What are the typical impurities I should expect, and how can I minimize them?
A3: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the O-alkylation step, potential C-alkylation of the aromatic ring can occur, although O-alkylation is generally favored.[2] During nitrile reduction, incomplete reaction can leave residual nitrile, while over-reduction or side reactions can sometimes lead to secondary amines. Using a slight excess of the alkylating agent in the first step and ensuring complete reaction via TLC or HPLC monitoring in both steps is crucial.
Q4: How can I effectively purify the final product, this compound?
A4: The final product is typically an oil. Effective purification can be achieved through several methods:
-
Vacuum Distillation: This is a highly effective method for purifying the final amine on a larger scale.[4]
-
Acid-Base Extraction: As a basic compound, the amine can be extracted into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will liberate the free amine, which can then be extracted back into an organic solvent.[4]
-
Column Chromatography: For smaller scales or when high purity is required, silica gel chromatography is a viable option.
Primary Synthetic Route: A Two-Step Approach from 2-Hydroxybenzonitrile
This route is often preferred for its high yields and the availability of starting materials. It is broken down into two main stages: O-alkylation and nitrile reduction.
Workflow for Synthesis via 2-Hydroxybenzonitrile
Caption: The primary two-step synthesis of the target compound.
Troubleshooting Guide: Step 1 - O-Alkylation
Issue: Low yield of 2-[2-(Dimethylamino)ethoxy]benzonitrile
This is the most common problem in the first step. The underlying cause can usually be traced to one of the following factors:
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Deprotonation | The phenolic proton of 2-hydroxybenzonitrile must be removed to form the more nucleophilic phenoxide ion. If a weak base is used or insufficient equivalents are added, the reaction will be incomplete. Solution: Use a strong base like sodium hydride (NaH, ~1.1 eq) at 0°C for complete deprotonation. Alternatively, potassium carbonate (K₂CO₃, 1.5-2.0 eq) at elevated temperatures (60-80°C) is a safer and often effective option.[2] |
| Poor Quality of Alkylating Agent | 2-(Dimethylamino)ethyl chloride is often supplied as a hydrochloride salt, which is not reactive in this context. The free base can also be unstable and degrade over time. Solution: Ensure you are using the free base of 2-(dimethylamino)ethyl chloride. If using the hydrochloride salt, it must be neutralized before use. Alternatively, generate the free base in situ, though this can be complex. Consider purchasing from a reputable supplier and storing it under inert gas in a refrigerator. |
| Suboptimal Solvent/Base Combination | The choice of solvent can dramatically affect reaction rates and solubility of the base. Solution: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for reactions involving NaH. For reactions using K₂CO₃, anhydrous acetone is a common and effective choice that allows for easy workup.[1][2] |
| Side Reactions (C-Alkylation) | While less common for phenoxides, C-alkylation (alkylation on the aromatic ring) can occur, leading to isomeric impurities and lower yields of the desired O-alkylated product. Solution: Using polar aprotic solvents like DMF or acetone generally favors O-alkylation. Phase-transfer catalysis can also enhance the selectivity for O-alkylation.[2] |
| Reaction Monitoring | Without proper monitoring, the reaction may be stopped prematurely or allowed to run for too long, potentially leading to byproduct formation. Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the starting material before proceeding with the workup.[2] |
Troubleshooting Workflow: Low O-Alkylation Yield
Caption: A decision tree for troubleshooting low O-alkylation yields.
Troubleshooting Guide: Step 2 - Nitrile Reduction
Issue: Low yield or incomplete conversion to the benzylamine
The reduction of the nitrile is a critical final step. Failures here often relate to the choice and handling of the reducing system.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst (Catalytic Hydrogenation) | Catalysts like Raney Nickel are highly active but can be poisoned by impurities or deactivated by improper handling and storage.[4] Solution: Use fresh, high-activity Raney Nickel. Ensure the nitrile intermediate is pure and the solvent is of high quality. Be aware of the significant safety hazards associated with Raney Nickel, which is flammable, and high-pressure hydrogen.[1][5] |
| Insufficient Reducing Agent (Chemical Reduction) | Chemical reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles on their own. Solution: Use a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄), though it requires stringent anhydrous conditions and careful handling. A safer and effective alternative is to use NaBH₄ in combination with a catalyst. A reported method uses NaBH₄ with copper(II) sulfate-5 hydrate in ethanol, which successfully reduces the nitrile.[5][6] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, temperature, or (for hydrogenation) pressure. Solution: For chemical reductions, monitor by TLC/HPLC and consider extending the reaction time or gently heating if the reaction stalls. For catalytic hydrogenation, increasing hydrogen pressure (within safety limits of the equipment) and reaction time can drive the reaction to completion.[3] |
| Formation of Side Products | Over-reduction or side reactions can lead to the formation of secondary or tertiary amines, reducing the yield of the desired primary amine. Solution: This is more common in catalytic hydrogenation. Using ammonia in the reaction mixture can help suppress the formation of secondary amines by competitively reacting with intermediates. |
Detailed Experimental Protocols
The following protocols are synthesized from authoritative sources and represent robust methods for achieving high yields.[1][2][5][7]
Protocol 1: O-Alkylation of 2-Hydroxybenzonitrile
-
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
2-(Dimethylamino)ethyl chloride (free base, 1.5 eq)
-
Anhydrous Acetone
-
Dichloromethane (for extraction)
-
Water, Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxybenzonitrile and anhydrous acetone to dissolve.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 1 hour to ensure formation of the potassium phenoxide salt.
-
Slowly add 2-(dimethylamino)ethyl chloride (1.5 eq) dropwise to the refluxing mixture.
-
Continue to reflux and stir for 8-12 hours. Monitor the reaction's completion by TLC.
-
Once complete, cool the reaction mixture to room temperature and remove the acetone under reduced pressure (rotary evaporator).
-
To the resulting residue, add water and dichloromethane. Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-[2-(Dimethylamino)ethoxy]benzonitrile, which can be used in the next step or purified further. A reported yield for a similar reaction with the 4-isomer was 97%.[1][7]
-
Protocol 2: Chemical Reduction of 2-[2-(Dimethylamino)ethoxy]benzonitrile
-
Materials:
-
2-[2-(Dimethylamino)ethoxy]benzonitrile (1.0 eq)
-
Ethanol
-
Copper(II) sulfate-5 hydrate (CuSO₄·5H₂O)
-
Sodium borohydride (NaBH₄) (approx. 4.4 eq)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve the 2-[2-(Dimethylamino)ethoxy]benzonitrile intermediate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of copper(II) sulfate-5 hydrate solution.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (approx. 4.4 eq). Caution: This addition can be exothermic and will generate hydrogen gas. Ensure adequate ventilation and controlled addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux and stir for 12-20 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. A reported yield for a similar reaction with the 4-isomer was 80%.[6]
-
Purify the crude product by vacuum distillation.
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 7. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
Technical Support Center: Purification of 2-[2-(Dimethylamino)ethoxy]benzylamine
Welcome to the technical support guide for "2-[2-(Dimethylamino)ethoxy]benzylamine." This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile yet challenging intermediate. As a molecule possessing both a primary and a tertiary amine, its purification is often non-trivial. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A1: The primary challenge stems from the compound's chemical nature. It contains two basic amine functional groups: a primary benzylamine and a tertiary dimethylamino group. This dual basicity leads to strong interactions with standard purification media. On acidic silica gel, for instance, these basic groups can interact strongly with acidic silanol groups, leading to issues like poor separation, peak tailing (streaking) in chromatography, and even degradation or irreversible adsorption of the compound, resulting in low recovery.[1][2]
Q2: What are the typical impurities I should expect?
A2: Impurities are highly dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 2-(2-(dimethylamino)ethoxy)benzaldehyde or the corresponding nitrile, depending on the synthesis.
-
Side-Reaction Byproducts: For example, if prepared via reductive amination of the aldehyde, the corresponding alcohol byproduct could be present if the reducing agent is too harsh.[3]
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., with Raney Nickel), residual catalyst may contaminate the crude product.[4][5]
-
Solvents and Reagents: Residual solvents or excess reagents from the reaction or work-up steps are also common.
Q3: How should I handle and store this compound?
A3: this compound is typically a colorless oil.[6] It is advisable to handle it in a well-ventilated area or a chemical fume hood.[7] For storage, it should be kept in a tightly closed container under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2–8 °C) to prevent oxidation and degradation.[6][8]
Q4: What are the key physical properties I should know for purification?
A4: Understanding the physical properties is crucial for selecting the right purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 194.27 g/mol [6] | Baseline for characterization (e.g., mass spectrometry). |
| Boiling Point | ~120-123 °C at 0.3 Torr[6] | Suggests that vacuum distillation is a viable purification method for removing non-volatile impurities. |
| pKa (Predicted) | 9.29 ± 0.10[8] | The basic nature (pKa > 7) confirms it will be protonated at acidic pH, which is key for acid-base extraction and explains its strong interaction with silica. |
| Form | Oil[6] | As it is an oil, direct crystallization of the free base is challenging. Purification often relies on chromatography, distillation, or crystallization of a salt form. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification technique, but it comes with specific challenges for basic amines.
Issue 1: My compound is streaking or tailing badly on a standard silica gel column.
-
Causality: This is the most common problem and is a direct result of the acid-base interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong, non-specific binding causes the compound to elute slowly and unevenly, leading to broad, tailing peaks.
-
Troubleshooting & Solutions:
-
Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a competing base to your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate).[9][10] Equilibrate the column with this modified mobile phase before loading your sample.[1]
-
Expert Insight: TEA is volatile and easily removed under vacuum. Ammonium hydroxide is also effective, especially for very polar amines. Start with a low concentration and increase if tailing persists.[10]
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, change the stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-based coating that masks the acidic silanols, minimizing the problematic interaction and providing much sharper peaks.[2] This is often the most reliable solution for purifying basic amines.
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative. However, it can sometimes have its own activity issues.[9]
-
-
Workflow for Mitigating Tailing on Silica Gel
Caption: Decision workflow for troubleshooting peak tailing in amine purification.
Issue 2: My compound is not eluting from the column, or the yield is very low.
-
Causality: This is an extreme case of the acid-base interaction mentioned above. Your compound may be so strongly and irreversibly adsorbed to the silica gel that the chosen mobile phase is not strong enough to elute it. This leads to significant material loss on the column.[1]
-
Troubleshooting & Solutions:
-
Increase Mobile Phase Polarity Drastically: Use a highly polar solvent system containing a basic modifier. A common choice for strongly bound amines is a gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1-2% ammonium hydroxide.[2]
-
Employ Reversed-Phase (RP) Chromatography: For polar and ionizable compounds, RP-HPLC can be very effective.
-
Protocol: Use a C18 column with a mobile phase at a high pH (e.g., pH 8-10). At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation on the non-polar stationary phase.[1] A common mobile phase would be a gradient of water and acetonitrile containing a modifier like ammonium bicarbonate or a small amount of TEA.[1][10]
-
-
Alternative Purification Protocols
If chromatography is problematic, consider these alternative methods.
Acid-Base Extraction
This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
-
Causality: In an acidic aqueous solution (pH < pKa), the amine groups will be protonated to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer liberates the free-base amine, which can be re-extracted into an organic solvent.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Extract the organic layer with a dilute acidic solution (e.g., 1M HCl). The target compound will move into the aqueous phase as its hydrochloride salt.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the solution is strongly basic (pH > 10). The amine will precipitate or form an oil.
-
Extract the now basic aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Diagram of Acid-Base Extraction Workflow
Caption: Workflow illustrating the separation of the basic amine via acid-base extraction.
Vacuum Distillation
Given its relatively high boiling point, vacuum distillation is an excellent method for purifying this compound, especially on a larger scale.[3]
-
Causality: This method separates compounds based on differences in their boiling points at reduced pressure. It is effective for removing non-volatile impurities (like salts or catalyst residues) and some lower or higher-boiling organic impurities.
-
Expert Insight:
-
Ensure your vacuum system can achieve a stable, low pressure (e.g., <1 Torr) for efficient distillation at a moderate temperature, which prevents thermal degradation.
-
Using a short-path distillation apparatus can minimize product loss.
-
Purification via Salt Crystallization
Since the free base is an oil, converting it to a solid salt can facilitate purification by crystallization. The dihydrochloride salt is a known form.[11][12]
-
Causality: The salt form often has a well-defined crystal lattice, allowing it to be purified by recrystallization from an appropriate solvent system. Impurities that do not co-crystallize will remain in the mother liquor.
-
Protocol Outline:
-
Dissolve the crude free-base amine in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of HCl (e.g., HCl in ether or isopropanol) until precipitation is complete.
-
Isolate the solid salt by filtration.
-
Recrystallize the salt from a suitable solvent or solvent mixture to achieve high purity.
-
If the free base is required, the purified salt can be neutralized as described in the acid-base extraction protocol.
-
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. KR100595117B1 - New preparation method of 4- [2- (dimethylamino) ethoxy] benzylamine, an itofride hydrochloride intermediate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lookchem.com [lookchem.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. reddit.com [reddit.com]
- 11. chemicea.com [chemicea.com]
- 12. Get 4-(2-Dimethylaminoethoxy)benzylamine 2HCl – Itopride Impurity Online | Advent [adventchembio.com]
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine
Welcome to the technical support center for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant synthetic strategies for this target molecule, each with its own set of advantages and potential challenges. The choice often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Sequential Alkylation and Reduction. This is a common and versatile approach that involves two main transformations:
-
Step 1 (Etherification): A Williamson ether synthesis between 2-cyanophenol and an alkylating agent like 2-(dimethylamino)ethyl chloride. This step forms the ether linkage.
-
Step 2 (Reduction): The nitrile group of the resulting intermediate, 2-[2-(Dimethylamino)ethoxy]benzonitrile, is reduced to the primary amine.
-
-
Route B: Alkylation of a Pre-formed Benzylamine. This route begins with a benzylamine moiety and attaches the side chain:
The following diagram illustrates these primary pathways.
Caption: Primary synthetic routes to this compound.
Q2: What are the most common impurities I should look for, and how can I detect them?
Impurity profiles are highly dependent on the synthetic route chosen. However, some common byproducts appear frequently. Proactive monitoring by TLC, GC-MS, or LC-MS during the reaction and workup is critical for process control.
| Impurity Name | Probable Origin | Detection Signature (NMR/MS) |
| Unreacted Starting Materials | Incomplete reaction | Signals corresponding to 2-cyanophenol or 2-hydroxybenzylamine. |
| C-Alkylated Isomer(s) | Williamson Ether Synthesis | MS: Same mass as the desired O-alkylated product. ¹H NMR: Complex aromatic region, presence of phenolic -OH proton. |
| Quaternary Ammonium Salt | Over-alkylation of the tertiary amine | MS: Peak corresponding to [M + C₄H₁₀N]⁺. ¹H NMR: Downfield shift of N-methyl and methylene protons. |
| Dibenzylamine Byproduct | Nitrile Reduction | MS: High molecular weight peak. ¹H NMR: Additional benzylic signals, integration mismatch for amine protons. |
| Solvent-Derived Byproducts | Reaction with solvent (e.g., DMF) | Byproducts such as N,N,N'-tribenzyl-N,N'-dimethylmethanediamine can form if using NaH in DMF with an alkyl halide.[3] |
Q3: What are the recommended general purification strategies for the final product?
This compound is a basic compound, which allows for straightforward purification methods:
-
Acid-Base Extraction: This is the most effective method for removing non-basic impurities. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase. Wash the aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer with NaOH or K₂CO₃ and re-extract the purified free amine into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used, but the basic nature of the amine may cause streaking. To mitigate this, the silica can be pre-treated with a base (e.g., triethylamine in the eluent, typically 1-2%), or alumina can be used as the stationary phase.
-
Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method for purification, especially on a larger scale.
Troubleshooting Guide: Route A (From 2-Cyanophenol)
This route is often preferred for its control and avoidance of amine-related side reactions during the etherification step.
Issue 1: Low yield or incomplete conversion during the Williamson Ether Synthesis step.
Potential Cause 1: Incomplete Deprotonation of 2-Cyanophenol. The acidity of the phenolic proton in 2-cyanophenol is significant, but a sufficiently strong base is required for complete conversion to the phenoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium that does not fully favor the phenoxide, leading to unreacted starting material.
-
Troubleshooting/Solution:
-
Choice of Base: Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible and complete deprotonation.[4] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also effective choices.[5]
-
Anhydrous Conditions: If using hydrides, ensure the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere) as they react violently with water.
-
Potential Cause 2: Suboptimal Reaction Conditions. The Williamson ether synthesis is an Sₙ2 reaction, and its rate is sensitive to temperature and solvent.[4][6]
-
Troubleshooting/Solution:
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, increasing its nucleophilicity.[5]
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Issue 2: Formation of an isomeric byproduct with the same mass as the desired ether.
This is a classic and often frustrating side reaction in phenol alkylation.
Potential Cause: Competing C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the electron-rich carbons of the aromatic ring (C-alkylation, undesired).[5][6] This competition is heavily influenced by reaction conditions.
-
Troubleshooting/Solution:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. Protic solvents can solvate the oxygen atom, leaving the ring carbons more available for attack, thus increasing C-alkylation.
-
Counter-ion: "Harder" cations like Li⁺ and Na⁺ associate more tightly with the "hard" oxygen atom, potentially hindering O-alkylation. "Softer" cations like K⁺ or Cs⁺ can lead to a more "naked" and reactive phenoxide, which often favors O-alkylation. Consider using potassium or cesium bases (e.g., K₂CO₃, Cs₂CO₃).
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest feasible temperature for a reasonable reaction time is advisable.
-
The diagram below illustrates the competition between O- and C-alkylation.
Caption: Competing pathways in the alkylation of 2-cyanophenoxide.
Issue 3: Low yield and formation of secondary amine byproducts during nitrile reduction.
Potential Cause 1: Inactive or Poisoned Catalyst. Catalytic hydrogenation (e.g., using Raney Nickel, Pd/C) is a common method for nitrile reduction. The catalyst's activity is paramount for a successful reaction.
-
Troubleshooting/Solution:
-
Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. Raney Nickel, in particular, can lose activity over time.
-
Purify Intermediate: Impurities from the previous step (e.g., sulfur-containing compounds, residual halides) can poison the catalyst.[7] Purify the nitrile intermediate, 2-[2-(Dimethylamino)ethoxy]benzonitrile, before the reduction step.
-
Potential Cause 2: Formation of a Dibenzylamine Derivative. This is the most common side reaction in nitrile reductions. It occurs when the newly formed primary amine product attacks the intermediate imine, which is in equilibrium with the starting nitrile. This leads to a secondary amine that is subsequently reduced.
-
Troubleshooting/Solution:
-
Reaction Conditions: For catalytic hydrogenation, adding ammonia or a primary amine to the reaction mixture can suppress secondary amine formation by competitively reacting with the intermediate aldehyde/imine. High hydrogen pressure and an active catalyst that promotes rapid reduction of the imine intermediate to the primary amine also help.[7]
-
Choice of Reducing Agent: Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are highly effective for converting nitriles to primary amines with minimal secondary amine formation. However, these reagents are highly reactive and require careful handling under anhydrous conditions.
-
Caption: Side reaction pathway leading to secondary amine formation during nitrile reduction.
Experimental Protocol Example: Williamson Ether Synthesis
This protocol for Step 1 of Route A is designed to favor O-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of 2-cyanophenol).
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Phenoxide Formation: After the NaH addition is complete, add 2-cyanophenol (1.0 equivalent) dissolved in a small amount of anhydrous DMF. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium phenoxide should be complete.
-
Alkylation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.2 equivalents) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of a non-nucleophilic base (like triethylamine) or using 2.2 equivalents of NaH initially is required to liberate the free amine. Alternatively, use the free base of the alkylating agent if available.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS every 1-2 hours until the 2-cyanophenol is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water or isopropanol. Dilute with water and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-[2-(Dimethylamino)ethoxy]benzonitrile, which can be purified further by chromatography or used directly in the next step if sufficiently pure.
References
- 1. 2-Hydroxybenzylamine | 932-30-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of benzylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical structural motif. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.
Section 1: Navigating Common Synthetic Pathways
The synthesis of benzylamine derivatives is primarily achieved through a few robust methodologies. The choice of pathway is dictated by substrate scope, functional group tolerance, and scalability. The two most prevalent routes are Reductive Amination of benzaldehydes and N-Alkylation with benzyl halides or alcohols.
-
Reductive Amination: A versatile method involving the reaction of a benzaldehyde derivative with an amine (or ammonia) to form an imine, which is then reduced in situ to the target amine. This is a cornerstone of benzylamine synthesis.[1][2]
-
N-Alkylation: This involves the direct reaction of an amine with a benzyl halide or the catalytic coupling of an amine with a benzyl alcohol. This method is highly effective but requires careful control to prevent common side reactions.[3][4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, typically used for forming aryl amines, but also applicable to benzylic electrophiles, especially for more complex or sterically hindered substrates.[5][6]
Each of these methods presents a unique set of challenges. The following sections are structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to identifying the root cause and implementing a solution.
Problem 1: Low or No Yield of the Desired Benzylamine
Q: My reductive amination reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?
A: Low yield in reductive amination is a frequent issue stemming from several potential points of failure in the two-step, one-pot process: imine formation and reduction.
Causality Analysis: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an imine (or iminium ion), followed by reduction.[1] A failure at any of these stages will lead to poor yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Inefficient Imine Formation: This is often the rate-limiting step.
-
Water Removal: The equilibrium for imine formation can be unfavorable. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate the reaction. However, strong acids will protonate the amine, rendering it non-nucleophilic. For reagents like sodium cyanoborohydride (NaBH₃CN), a pH of 4-5 is optimal to ensure the iminium ion is present for reduction while the carbonyl is not protonated.[1]
-
Pre-formation: For stubborn substrates, consider a two-step approach. First, form the imine by stirring the aldehyde and amine together for 1-2 hours (monitor by TLC/NMR), then add the reducing agent.[1]
-
-
Failure of the Reduction Step:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and reduces imines much faster than aldehydes, minimizing side reactions like the reduction of the starting aldehyde to benzyl alcohol.[1] Sodium borohydride (NaBH₄) is stronger and can reduce the starting aldehyde; it should be added after imine formation is confirmed.[1][7]
-
Reagent Decomposition: Borohydride reagents can decompose upon exposure to moisture. Ensure you are using a fresh, properly stored bottle.
-
Problem 2: Significant Over-alkylation (Formation of Di- and Tribenzylamines)
Q: My reaction of a primary amine (or ammonia) with a benzyl halide/aldehyde is producing a mixture of mono-, di-, and sometimes tri-alkylated products. How can I improve selectivity for the primary or secondary amine?
A: This is a classic challenge in amine synthesis. The root cause is that the product amine is often more nucleophilic than the starting amine, leading to a faster subsequent reaction.[8][9][10]
Causality Analysis:
-
In N-alkylation , the newly formed secondary amine competes with the starting primary amine for the benzyl halide.
-
In reductive amination , the product primary amine can react with another molecule of benzaldehyde to form a secondary imine, which is then reduced to the dibenzylamine byproduct.[11]
Strategies for Promoting Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the starting amine (5-10 equivalents). This statistically favors the reaction of the benzylating agent with the most abundant amine species. This is often practical when using ammonia or a simple, inexpensive primary amine.[12]
-
Slow Addition: Add the benzylating agent (benzyl halide or aldehyde) slowly via a syringe pump to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, ensuring it is more likely to react with the excess starting amine rather than the newly formed product.
-
Choice of Base and Solvent (for N-alkylation):
-
The use of a strong, sterically hindered base can sometimes favor mono-alkylation.
-
In some cases, specific bases like cesium carbonate (Cs₂CO₃) have been shown to suppress over-alkylation in N-alkylation reactions.[13]
-
-
Borrowing Hydrogen Methodology: When synthesizing primary benzylamines from benzyl alcohols and ammonia, overalkylation to dibenzylamine is a dominant side reaction.[8][9] Optimizing the catalyst (e.g., Raney Ni or Ni/Al₂O₃–SiO₂), ammonia source (aqueous ammonia vs. ammonium salts), and temperature is critical to maximize selectivity for the primary amine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scite.ai [scite.ai]
- 12. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Amines
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the high-performance liquid chromatography (HPLC) analysis of aromatic amines. As a class of compounds, aromatic amines are notoriously challenging. Their basic nature makes them prone to undesirable secondary interactions with stationary phases, leading to a host of chromatographic issues. This guide is structured to help you diagnose and resolve these common problems, moving from the most frequent culprit—poor peak shape—to more nuanced issues like retention and resolution. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to develop robust and reliable methods.
Section 1: The Primary Culprit - Poor Peak Shape (Tailing & Fronting)
By far, the most common issue plaguing the analysis of aromatic amines is peak tailing. This asymmetry not only looks problematic but also directly impacts the accuracy of integration and quantification.
Q1: Why are my aromatic amine peaks tailing severely on a standard C18 column?
Answer:
Peak tailing for basic compounds like aromatic amines is a classic symptom of secondary ionic interactions with the stationary phase.[1][2][3] Here's the causal mechanism:
-
Silanol Groups: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] Even with modern end-capping techniques, a significant number of these groups remain.[6]
-
pH-Dependent Interactions: At mobile phase pH values above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[6][7] Your basic aromatic amine, in a typically acidic mobile phase, will be protonated and positively charged (R-NH₃⁺).
-
Mixed-Mode Retention: The strong electrostatic attraction between the positively charged amine and the negatively charged silanol site creates a secondary, ion-exchange retention mechanism.[8][9] This is in addition to the primary, desired reversed-phase (hydrophobic) interaction. This dual-retention mechanism is a primary cause of tailing because the ion-exchange interaction is often strong and kinetically slow.[3][4]
Troubleshooting Workflow for Peak Tailing
This workflow provides a systematic approach to diagnosing and resolving peak tailing for aromatic amines.
Experimental Protocols: Corrective Actions for Peak Tailing
Protocol 1: Mobile Phase pH Adjustment
The goal is to operate at a pH where silanol groups are protonated (neutral) to minimize ionic interactions.[10]
-
Determine Analyte pKa: Find the pKa of your aromatic amine.
-
Target pH: Prepare an aqueous mobile phase with a buffer (e.g., phosphate, formate) adjusted to a pH between 2.5 and 3.0. This low pH ensures most surface silanols are in the neutral Si-OH form.[6][10]
-
Buffer Strength: Use a sufficient buffer concentration, typically 10-25 mM, to maintain the set pH after the addition of the organic modifier.
-
Equilibrate: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) until the baseline is stable.
-
Inject & Evaluate: Inject your standard and assess the peak shape.
Protocol 2: Using Mobile Phase Additives (Competitive Amines)
If lowering the pH is insufficient or alters selectivity undesirably, a competitive base can be used to mask the active silanol sites.
-
Select an Additive: Triethylamine (TEA) is a common choice.[5] It's a small, basic molecule that competes with your analyte for the active silanol sites.
-
Preparation: Add a small concentration of TEA to your mobile phase. A typical starting concentration is 0.1% (v/v).[1]
-
pH Adjustment: After adding TEA, you may need to re-adjust the mobile phase pH back to your target value using an appropriate acid (e.g., formic acid, phosphoric acid).
-
Equilibrate & Test: Equilibrate the column thoroughly, as the additive needs to coat the stationary phase surface. Inject your sample and evaluate the improvement in peak symmetry.
| Strategy | Mechanism of Action | Pros | Cons |
| Low pH (2.5-3.0) | Protonates silanol groups (Si-OH), eliminating negative charge. | Simple, effective, MS-compatible (with formic/acetic acid). | May reduce retention for some amines; may not be suitable for acid-labile compounds. |
| Competitive Base (e.g., TEA) | The additive preferentially binds to active silanol sites, masking them from the analyte.[5] | Very effective for severe tailing. | Can suppress ionization in MS; can be difficult to flush from the column.[11] |
| Increased Buffer Strength | Buffer ions can shield the charged silanol sites, reducing analyte interaction.[12][13] | Improves peak shape and reproducibility. | High salt can precipitate and is not ideal for MS; may increase backpressure.[12] |
Section 2: Drifting Away - Troubleshooting Retention Time Instability
Consistent retention times are the bedrock of reliable identification and quantification. Drifting retention is often a sign of an unequilibrated system or changing mobile phase conditions.
Q2: My aromatic amine's retention time is continuously decreasing over a series of injections. What's happening?
Answer:
This is a very common issue, particularly when using mobile phase additives like TEA or when the column has not been sufficiently equilibrated.
-
Slow Column Equilibration: The surface of the stationary phase takes time to fully equilibrate with the mobile phase, especially when additives are present. If you start your run too early, the surface chemistry is still changing, leading to drifting retention times. Aromatic amines are particularly sensitive to the ionic state of the column surface.
-
Mobile Phase pH Instability: If your buffer concentration is too low, it may not have the capacity to resist pH shifts as the mobile phase is consumed or exposed to air (absorbing CO₂). A small change in pH can significantly alter the ionization state of the analyte and, consequently, its retention time.[14][15]
-
Temperature Fluctuations: Column temperature is a critical parameter. If the column compartment is not thermostatically controlled, ambient temperature changes throughout the day will cause retention times to shift (typically, higher temperatures lead to lower retention).[16]
Protocol 3: Ensuring System and Method Stability
-
Extended Equilibration: When introducing a new method or a new column, perform an extended equilibration. Flush the column with at least 20-30 column volumes of the mobile phase. For methods with ion-pairing agents or amine additives, this may need to be even longer.
-
Verify Buffer Preparation: Ensure your buffer is prepared correctly and is within its effective buffering range (ideally, pH should be within +/- 1 unit of the buffer's pKa). Use a concentration of at least 10-20 mM.
-
Pre-mix Mobile Phase: If you are using a low-pressure mixing pump and suspect issues with solvent proportioning, consider pre-mixing the mobile phase manually to eliminate that variable.[15]
-
Use a Thermostatted Column Compartment: Set the column temperature (e.g., 30 °C or 40 °C) and allow it to stabilize before starting your analysis. This eliminates ambient temperature as a source of variability.
Section 3: Can't Tell Them Apart - Solving Poor Resolution
Resolution is a measure of how well two adjacent peaks are separated. For structurally similar aromatic amines, achieving baseline separation can be a significant challenge.
Q3: I have two isomeric aromatic amines that are co-eluting. How can I improve their resolution?
Answer:
Improving the resolution between two closely eluting peaks requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).
-
Selectivity (α) is Key: This is the most powerful factor for improving resolution. Selectivity is a measure of the difference in interaction between the two analytes and the stationary/mobile phase.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding interactions that acetonitrile cannot, which can be highly effective for polar amines.[9]
-
Adjust pH: Moving the mobile phase pH can subtly change the polarity and conformation of your analytes, potentially leading to differential interactions and improved separation.[17][18]
-
Change Stationary Phase: This is often the most effective solution. If a standard C18 column isn't working, consider a phenyl-hexyl or a polar-embedded phase. Phenyl phases offer unique π-π interactions with the aromatic rings of your analytes, which can provide a completely different selectivity profile compared to the purely hydrophobic interactions of a C18.[10]
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which require less space on the chromatogram and are easier to resolve.
-
Use a Longer Column: Doubling the column length will increase the theoretical plates and improve resolution.
-
Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a sub-2 µm (UHPLC) or a 2.7 µm superficially porous particle (SPP) column will dramatically increase efficiency and resolution.
-
-
Optimize Retention (k): Increasing the retention factor (k) by reducing the amount of organic solvent in the mobile phase can sometimes improve resolution, but only if the selectivity (α) is greater than 1. This gives the analytes more time to interact with the stationary phase and separate.
Section 4: Frequently Asked Questions (FAQs)
Q: What is an "end-capped" column and why is it important for amine analysis? A: End-capping is a secondary chemical process performed after the primary C18 or C8 chains are bonded to the silica. A small silylating agent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining accessible silanol groups.[2][9] This makes the surface more inert and hydrophobic, significantly reducing the sites available for unwanted secondary interactions with basic analytes like aromatic amines.[2] For this reason, using a modern, fully end-capped column is highly recommended.
Q: When should I consider using an ion-pairing reagent? A: Ion-pairing is a technique used for highly polar or ionic compounds that have little to no retention on a standard reversed-phase column. For aromatic amines, which are typically well-retained, it's less common but can be used to manipulate selectivity. An ion-pairing reagent, like an alkyl sulfonate (e.g., hexane sulfonic acid), is added to the mobile phase.[19][20] It forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention.[21][22] However, these reagents are notoriously difficult to remove from the column and LC system and can cause significant ion suppression in MS, so they should be used with caution and on a dedicated column.[23]
Q: My peak is fronting, not tailing. What causes this? A: Peak fronting is less common than tailing for amines but typically points to one of two issues:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak shape to distort with a leading edge.[1][24] To diagnose this, simply dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.[1]
-
Poor Sample Solubility: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to fronting. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[24]
Q: Can I run aromatic amines at high pH to suppress their ionization? A: Yes, this is an excellent strategy. By raising the mobile phase pH to be at least 2 units above the amine's pKa, the amine will be in its neutral, free-base form. This completely eliminates the problematic ionic interactions with silanols and often results in superb peak shape.[8][12][25] The major caveat is that traditional silica-based columns are not stable above pH 7-8.[17] To use this approach, you MUST use a modern, pH-stable column, such as a hybrid-silica or a polymer-based column, designed specifically for high-pH work.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. halocolumns.com [halocolumns.com]
- 13. sielc.com [sielc.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. thaiscience.info [thaiscience.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 22. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 23. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 24. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 25. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. waters.com [waters.com]
Technical Support Center: Stability of 2-[2-(Dimethylamino)ethoxy]benzylamine
Welcome to the technical support guide for 2-[2-(Dimethylamino)ethoxy]benzylamine. This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal preservation, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1]
Q2: I noticed the color of my stored this compound has changed to a yellowish tint. Is it still usable?
A2: A change in color, particularly to a yellowish hue, is a potential indicator of degradation. This is a known issue with related compounds like benzylamine, which can oxidize upon prolonged contact with air.[3] While a slight color change may not significantly impact every application, it is a sign of impurity formation. We strongly recommend performing a purity analysis (e.g., by HPLC) before using the material in sensitive experiments.
Q3: Can I store this compound in a solution?
A3: While storing in solution is common for many reagents, it may accelerate degradation depending on the solvent and storage conditions. If you need to prepare a stock solution, it is advisable to use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere. Prepare fresh solutions for critical applications whenever possible.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure, the primary degradation pathways are likely to be oxidation and reaction with atmospheric carbon dioxide. The benzylamine moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The tertiary amine group can also be a site for oxidation. Additionally, amines can react with CO2 to form carbamates.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Unexpected side products in your reaction.
-
Lower than expected yield.
Possible Cause: Degradation of this compound, leading to lower purity and the presence of reactive impurities.
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your stored compound. Note any color change from its original state.
-
Purity Assessment: We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C18 column is a suitable starting point.[4]
-
Headspace GC-MS: To check for volatile degradation products, Headspace Gas Chromatography-Mass Spectrometry can be a valuable tool.
-
Purification: If impurities are detected, consider purifying the compound by distillation or column chromatography before use.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
Symptoms:
-
New peaks appearing in HPLC or GC analysis of your sample compared to a fresh batch.
-
Mass spectrometry data showing masses that do not correspond to your expected product or starting material.
Possible Cause: Formation of degradation products during storage or the experimental process.
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, you can perform forced degradation studies. This involves exposing a small sample of the compound to harsh conditions (e.g., acid, base, heat, light, and oxidizing agents).[5]
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to identify the structure of the unknown impurities.
-
Review Storage Conditions: Ensure that your storage conditions align with the recommendations in the FAQ section.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for your specific instrumentation and impurity profile.
Section 3: Visualizing Stability and Workflow
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound under improper storage conditions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. p-(2-(Dimethylamino)ethoxy)benzylamine | SIELC Technologies [sielc.com]
- 5. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine
Welcome to the technical support guide for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical, field-proven solutions to common impurity-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key stages?
A1: A prevalent and logical synthetic pathway involves a two-step process:
-
Williamson Ether Synthesis: This step forms the ether linkage. It typically involves the reaction of 2-nitrobenzyl alcohol with a 2-(dimethylamino)ethyl halide (e.g., chloride) in the presence of a base. The nitro group serves as a precursor to the desired amine.
-
Reduction of the Nitro Group: The intermediate, 2-[2-(dimethylamino)ethoxy]-1-nitrobenzene, is then reduced to the target primary amine, this compound. Various reducing agents can be employed for this transformation.
This route is often favored for its straightforward approach to assembling the molecule's core structure.
Q2: What are the general categories of impurities I should be aware of in this synthesis?
A2: Impurities can generally be classified into three main categories:
-
Starting Material-Related Impurities: Unreacted starting materials such as 2-nitrobenzyl alcohol or 2-(dimethylamino)ethyl chloride.
-
Intermediate-Related Impurities: Incomplete conversion of the nitro intermediate to the final amine can leave residual 2-[2-(dimethylamino)ethoxy]-1-nitrobenzene. Other partially reduced species like nitroso or hydroxylamine derivatives can also be present.
-
Byproduct-Related Impurities: These are new chemical entities formed through side reactions during either the ether synthesis or the reduction step.
Q3: How can I purify the final product, this compound?
A3: Given that the final product is a basic amine, several purification techniques are effective:
-
Acid-Base Extraction: This is a highly effective method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move to the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
-
Vacuum Distillation: As this compound is an oil, vacuum distillation can be an excellent method for removing less volatile or non-volatile impurities.[1]
-
Column Chromatography: Silica gel chromatography can be employed for high-purity requirements, though it may be less practical for large-scale purifications.
Troubleshooting Guide: Impurity Profiling and Mitigation
This section delves into specific impurities that can arise during the synthesis of this compound and provides actionable solutions.
Part 1: Impurities from Williamson Ether Synthesis
The Williamson ether synthesis is an S_N2 reaction where an alkoxide attacks an alkyl halide.[2][3][4] While effective, it is susceptible to side reactions.
Issue 1: My reaction yields a significant amount of an alkene byproduct.
-
Potential Cause: This is likely due to a competing E2 elimination reaction.[2][3][5] Elimination is favored when using sterically hindered or secondary/tertiary alkyl halides, or when using a highly hindered base. While 2-(dimethylamino)ethyl chloride is a primary halide, elevated temperatures can also promote elimination.
-
Troubleshooting/Solution:
-
Control Reaction Temperature: Avoid excessive heating. The S_{N}2 reaction is generally less sensitive to temperature increases than the E2 reaction.
-
Choice of Base: Use a non-hindered base like sodium hydroxide or potassium carbonate. Strong, bulky bases are more likely to act as a proton abstractor for elimination.
-
Solvent Choice: Using a polar aprotic solvent like DMF or DMSO can favor the S_{N}2 pathway.[4]
-
Issue 2: I've detected an impurity with the same mass as the desired ether intermediate but with different spectroscopic properties, possibly from C-alkylation.
-
Potential Cause: When using a phenoxide (the deprotonated form of a phenol), the negative charge is delocalized onto the aromatic ring, making it an ambident nucleophile. This can lead to alkylation at the carbon atoms of the ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).[2][4]
-
Troubleshooting/Solution:
-
Optimize Reaction Conditions: C-alkylation vs. O-alkylation can be influenced by the solvent and counter-ion. Protic solvents can favor O-alkylation by solvating the oxygen anion.
-
Careful Characterization: Use 2D NMR techniques to confirm the connectivity of the final product and identify any C-alkylated isomers.
-
Part 2: Impurities from the Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a powerful transformation, but it can be challenging to drive to completion without generating byproducts.
Issue 3: My final product is contaminated with partially reduced intermediates.
-
Potential Cause: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[6] Incomplete reduction can lead to the presence of these impurities in the final product.
-
Troubleshooting/Solution:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel) is often very effective at achieving complete reduction.[6][7] Metal/acid combinations like Fe/HCl or SnCl₂ can also be used.
-
Reaction Conditions: Ensure sufficient equivalents of the reducing agent and adequate reaction time. For catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities in the starting material.[8] Increase hydrogen pressure if necessary, while adhering to safety protocols.[9]
-
Issue 4: I'm observing dimeric azo or azoxy byproducts in my final mixture.
-
Potential Cause: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy (-N=N(O)-) compounds. Further reduction can yield azo (-N=N-) compounds. Certain reducing agents, particularly metal hydrides, are more prone to producing these species when reducing aromatic nitro compounds.[6]
-
Troubleshooting/Solution:
-
Avoid Certain Reducing Agents: While powerful, reagents like lithium aluminum hydride are often not ideal for reducing aryl nitro groups to anilines as they tend to favor the formation of azo compounds.[6]
-
Promote Complete Reduction: Conditions that favor the complete reduction to the amine, such as robust catalytic hydrogenation, will minimize the concentration of the intermediates required for these condensation side reactions.
-
Data Summary and Visualization
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Potential Source | Recommended Analytical Method(s) |
| 2-Nitrobenzyl alcohol | Unreacted starting material | HPLC, GC-MS |
| 2-(Dimethylamino)ethyl chloride | Unreacted starting material | GC-MS (after derivatization), IC |
| 2-[2-(Dimethylamino)ethoxy]-1-nitrobenzene | Incomplete reduction | HPLC, LC-MS |
| 2-[2-(Dimethylamino)ethoxy]nitrosobenzene | Partially reduced intermediate | LC-MS |
| N-(2-[2-(Dimethylamino)ethoxy]benzyl)hydroxylamine | Partially reduced intermediate | LC-MS |
| Azo/Azoxy dimers | Condensation of intermediates | LC-MS, HPLC |
| C-alkylated isomers | Side reaction in ether synthesis | HPLC, LC-MS, 2D NMR |
| Elimination byproducts | Side reaction in ether synthesis | GC-MS |
Diagram 1: Synthetic Pathway and Origin of Impurities
This diagram illustrates the common synthetic route and highlights the stages where key impurities are likely to form.
References
- 1. reddit.com [reddit.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. patents.justia.com [patents.justia.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scaling Up 2-[2-(Dimethylamino)ethoxy]benzylamine Production
Welcome to the technical support guide for the synthesis and scale-up of 2-[2-(Dimethylamino)ethoxy]benzylamine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field experience. Our goal is to help you navigate the common challenges encountered during the production of this versatile amine intermediate.
A Note on Isomers: 2- vs. 4- Isomer
It is critical to note that the vast majority of published literature and industrial-scale processes focus on the para-isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine, a key intermediate in the synthesis of the prokinetic agent Itopride.[1][2] While this guide specifically addresses the ortho-isomer (2-), the synthetic challenges—such as handling strong bases, managing reaction temperatures, catalyst safety, and final purification—are largely analogous. The principles and troubleshooting steps outlined here are directly transferable, with adjustments for the different reactivity and physical properties inherent to the ortho-substituted compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: There are several viable routes, each with distinct advantages and challenges. The choice often depends on the cost and availability of starting materials, required purity, and equipment availability. The primary methods include:
-
Nucleophilic Aromatic Substitution (SNAr): Starting from 2-fluorobenzylamine or 2-chlorobenzonitrile, where the halide is displaced by the alkoxide of 2-(dimethylamino)ethanol. This is often effective but requires strong bases and high temperatures.[3]
-
Williamson Ether Synthesis followed by Reduction: This two-step process involves first synthesizing 2-[2-(Dimethylamino)ethoxy]benzonitrile from 2-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride, followed by the reduction of the nitrile group.[4][5]
-
Reductive Amination: Starting with 2-[2-(Dimethylamino)ethoxy]benzaldehyde and converting it to the benzylamine using a nitrogen source (like ammonia) and a reducing agent.[3]
Q2: What are the typical impurities I should expect, and how can I detect them?
A2: Impurities are highly dependent on the synthetic route.[3] Common species include:
-
Unreacted Starting Materials: e.g., 2-fluorobenzylamine, 2-hydroxybenzonitrile.
-
Byproducts from Side Reactions: Such as the formation of a benzyl alcohol if a reducing agent attacks a starting aldehyde prematurely in a reductive amination.[3]
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., Raney Nickel), residual metals can be a concern.[6]
-
Residual Solvents: Acetone, Dichloromethane, Chloroform, etc., depending on the workup procedure.[6][7]
Detection is typically achieved using HPLC for purity analysis, GC-MS or LC-MS for impurity identification, and ¹H NMR to check for characteristic signals of starting materials or byproducts.
Q3: What are the most effective methods for purifying the final product?
A3: this compound is a basic, relatively high-boiling oil.[8] The following methods are commonly employed:
-
Vacuum Distillation: This is often the most effective method for purification on a larger scale, provided the compound is thermally stable at the required temperatures.[6][9]
-
Acid-Base Extraction: As a basic amine, the product can be selectively extracted into an acidic aqueous solution (e.g., HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base (e.g., NaOH) before being re-extracted into a fresh organic solvent.[3]
-
Column Chromatography: While effective for small-scale purification, silica gel chromatography can be costly and cumbersome for large-scale production.[3]
Q4: What are the primary safety hazards I need to consider during scale-up?
A4: Safety is paramount. Key hazards include:
-
Use of Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).[6][7]
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel carries a high risk of flammability, especially when handling the dry catalyst.[6] High-pressure hydrogenation reactions also present an explosion risk and require specialized equipment.[4][6]
-
Toxic Gasses: Some older methods use ammonia gas, which is toxic and poses environmental and health risks.[6]
-
High Temperatures: Several synthetic routes require high reaction temperatures (120-170°C), which increases the risk of thermal runaway and requires robust temperature control.[6]
Troubleshooting Guides for Common Synthetic Routes
Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2-Fluorobenzylamine
This route involves the reaction of 2-fluorobenzylamine with the sodium alkoxide of 2-(dimethylamino)ethanol. The high electronegativity of the fluorine atom makes it a good leaving group for SNAr.
Issue: Low or Stalled Conversion
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation | The reaction requires the formation of the sodium alkoxide of 2-(dimethylamino)ethanol. Use a sufficiently strong base like sodium hydride (NaH, 60% dispersion in mineral oil) to ensure complete and irreversible deprotonation.[3] Ensure the NaH is fresh and has been handled under inert conditions. |
| Low Reaction Temperature | SNAr reactions on electron-rich rings are often sluggish and require significant thermal energy. The reaction is typically performed at elevated temperatures, often in the range of 130-140°C.[6] Carefully monitor and control the temperature to avoid side reactions. |
| Poor Solvent Choice | The solvent needs to be high-boiling and aprotic to facilitate the reaction. Polar aprotic solvents like DMF or DMSO can be effective but may be difficult to remove. Often, an excess of 2-(dimethylamino)ethanol itself can serve as the solvent. |
| Moisture in the Reaction | Water will quench the sodium hydride and the alkoxide, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
Route 2: Reduction of 2-[2-(Dimethylamino)ethoxy]benzonitrile
This method is common for producing the para-isomer and is adaptable. The primary challenge is achieving a clean, complete reduction of the nitrile to a primary amine.
Issue: Incomplete Reduction or Catalyst Deactivation
| Potential Cause | Troubleshooting & Optimization |
| Inactive Catalyst | Catalysts like Raney Nickel can lose activity over time or through improper handling.[3] Always use a fresh, highly active catalyst. Store it properly under water or as recommended by the supplier to prevent oxidation and loss of activity. |
| Catalyst Poisoning | Impurities in the starting nitrile or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[3] Purify the starting 2-[2-(Dimethylamino)ethoxy]benzonitrile by distillation or recrystallization before the reduction step. Use high-purity, hydrogen-compatible solvents. |
| Insufficient Hydrogen Pressure | The reduction may not proceed to completion if the hydrogen pressure is too low.[3] Increase the hydrogen pressure according to established safety protocols and equipment limitations. Note that scaling up high-pressure reactions requires specialized reactors and carries significant safety risks.[6] |
| Formation of Side Products | In some cases, secondary or tertiary amines can form. This can be minimized by adding ammonia to the reaction mixture, which helps suppress the formation of these byproducts. |
Data & Workflow Visualization
Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Pros | Cons |
| SNAr | 2-Fluorobenzylamine, 2-(Dimethylamino)ethanol | NaH | Single-step process. | Requires strong base, high temperatures, and strictly anhydrous conditions.[6] |
| Ether Synthesis + Nitrile Reduction | 2-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride | K₂CO₃ or NaH, Raney Ni / H₂ | Milder etherification conditions possible.[2] | Two-step process; involves hazardous catalytic hydrogenation.[1][6] |
| Reductive Amination | 2-[2-(Dimethylamino)ethoxy]benzaldehyde, Ammonia | NaBH(OAc)₃ or NaBH₃CN | Milder reducing conditions.[3] | Requires synthesis of the aldehyde precursor; risk of alcohol byproduct formation.[3] |
Workflow for Scale-Up and Troubleshooting
The following diagram outlines a logical workflow for scaling up production, emphasizing critical points for quality control and troubleshooting.
Caption: Logical workflow for process scale-up and troubleshooting.
Experimental Protocol: SNAr Synthesis from 2-Fluorobenzylamine
This protocol is adapted from methods described for the para-isomer and should be optimized for the ortho starting material.[6][7] Extreme caution must be exercised when handling sodium hydride.
Materials:
-
2-Fluorobenzylamine
-
2-(Dimethylamino)ethanol (anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene (optional, as solvent)
-
Deionized Water
-
Chloroform or Dichloromethane (for extraction)
-
Magnesium Sulfate (anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere.
Procedure:
-
Alkoxide Formation:
-
To a rigorously dried three-neck flask under a nitrogen atmosphere, add 2-(dimethylamino)ethanol (approx. 1.7 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.4 equivalents) to the stirred 2-(dimethylamino)ethanol. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, remove the ice bath, raise the temperature to 130-140°C, and stir for 1 hour to ensure complete formation of the sodium alkoxide.[6][7]
-
-
Nucleophilic Substitution:
-
Slowly add 2-fluorobenzylamine (1.0 equivalent) dropwise to the hot reaction mixture.
-
Maintain the reaction temperature at 130-140°C and stir for 5-8 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
EXTREME CAUTION: Slowly and carefully quench the reaction mixture by adding it to a beaker of cold water with vigorous stirring to safely react any excess NaH.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like chloroform or dichloromethane (3x volumes).[7]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the resulting oil by vacuum distillation to obtain the final, high-purity this compound.[6]
-
References
- 1. patents.justia.com [patents.justia.com]
- 2. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. KR100595117B1 - New preparation method of 4- [2- (dimethylamino) ethoxy] benzylamine, an itofride hydrochloride intermediate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. reddit.com [reddit.com]
Benzylamine Synthesis: A Technical Support Guide to Avoiding Toxic Byproducts
Welcome to our dedicated technical support center for benzylamine synthesis. This guide is tailored for researchers, chemists, and drug development professionals aiming to optimize synthetic routes to high-purity benzylamine. Our focus is to provide actionable troubleshooting strategies and scientifically-grounded protocols that minimize or entirely eliminate the formation of common toxic and process-critical byproducts.
Introduction: The Pursuit of Purity in Benzylamine Synthesis
Benzylamine is a cornerstone intermediate in the pharmaceutical and specialty chemical industries. However, its synthesis is often compromised by side reactions that generate impurities like di- and tribenzylamines, N-formylated species, and urea-based compounds. These byproducts not only reduce yield but also complicate purification, introduce potential toxicity, and can impact the efficacy and safety of final active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the causality behind byproduct formation and offers robust solutions for achieving clean, efficient, and reliable benzylamine synthesis.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing both the mechanistic rationale and a clear path to resolution.
Issue 1: Pervasive Over-alkylation in Reductive Amination
Q: My reductive amination of benzaldehyde with ammonia is yielding significant amounts of dibenzylamine and tribenzylamine. How can I enhance selectivity for the primary amine?
A: This is a classic challenge rooted in product reactivity. The desired product, benzylamine, is more nucleophilic than the ammonia starting material, causing it to competitively react with the remaining benzaldehyde, leading to secondary and tertiary amine impurities.[1][2]
The synthesis of benzylamine creates a more reactive nucleophile in situ. This newly formed primary amine can outcompete the less nucleophilic ammonia, attacking another molecule of benzaldehyde to form a secondary imine, which is then reduced to dibenzylamine. This process can repeat to form tribenzylamine.
Caption: A workflow for troubleshooting over-alkylation in benzylamine synthesis.
Detailed Remediation Steps:
-
Employ a Large Molar Excess of the Nitrogen Source: The most effective strategy is to use a significant excess (5-20 equivalents) of ammonia or an ammonia surrogate (e.g., ammonium acetate). According to Le Chatelier's principle, this dramatically shifts the imine-forming equilibrium, statistically favoring the formation of the primary imine and increasing its concentration relative to the secondary imine.
-
Control Reagent Stoichiometry via Slow Addition: Add the benzaldehyde dropwise to the mixture of the ammonia source and the reducing agent over an extended period. This maintains a low concentration of the aldehyde at all times, ensuring it is more likely to encounter an ammonia molecule than a product benzylamine molecule.
-
Select the Right Reducing Agent: Standard borohydrides like NaBH₄ can reduce both the starting aldehyde and the intermediate imine. A superior choice is sodium triacetoxyborohydride (NaBH(OAc)₃) , which is a milder agent that selectively reduces imines much faster than ketones or aldehydes.[3] This allows the primary imine to form and be reduced before significant side reactions can occur.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0-25 °C) can provide kinetic control, slowing the rate of the undesired secondary amine formation more than the desired primary amine formation.
Issue 2: Isocyanate-Derived Byproducts in Hofmann and Curtius Rearrangements
Q: My synthesis of benzylamine from benzamide via the Hofmann rearrangement is contaminated with dibenzyl urea. What is the cause and how can I prevent this?
A: The Hofmann rearrangement proceeds through a mandatory benzyl isocyanate intermediate.[4][5][6][7] The formation of dibenzyl urea occurs when this highly electrophilic intermediate is attacked by the desired benzylamine product instead of being hydrolyzed by water.
The key to a clean Hofmann (or Curtius) rearrangement is the efficient and immediate consumption of the isocyanate intermediate. If conditions for hydrolysis are suboptimal, or if the concentration of the benzylamine product builds up, the amine will act as a nucleophile, attacking the isocyanate to form a stable and often difficult-to-remove dibenzyl urea byproduct.
Caption: Competing reaction pathways for the benzyl isocyanate intermediate.
Troubleshooting & Solutions:
-
Ensure Rapid and Complete Hydrolysis: For the Hofmann rearrangement, the key is vigorous hydrolysis. Use a sufficient concentration of aqueous base (e.g., NaOH) and adequate heating to ensure the isocyanate is immediately captured by hydroxide and water, leading to the carbamic acid which then decarboxylates to the amine.[4][5]
-
Isolate the Reaction Pathways (Curtius Rearrangement): A more robust method for avoiding this issue is to trap the isocyanate intermediate with an alcohol. By performing a Curtius rearrangement of benzoyl azide in the presence of tert-butanol (t-BuOH), the benzyl isocyanate is trapped as the highly stable Boc-benzylamine.[4] This carbamate is easily purified and the Boc-protecting group can be cleanly removed in a separate step with acid to yield pure benzylamine, free of urea byproducts.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is considered the "greenest" method for benzylamine synthesis? A1: Direct reductive amination using benzaldehyde, ammonia, and molecular hydrogen (H₂) over a heterogeneous catalyst (e.g., Pd/C, Raney Nickel) is widely regarded as a green and sustainable process.[1][8] Its primary advantages are high atom economy, with water being the only stoichiometric byproduct, and the use of readily available and inexpensive reagents.[9][10]
Q2: I need to synthesize benzylamine with absolute certainty of avoiding secondary and tertiary amines. What is the most reliable method? A2: The Gabriel synthesis is the classic and most reliable method for preparing pure primary amines without the risk of over-alkylation.[11][12] The process involves alkylating potassium phthalimide with benzyl chloride, followed by hydrolysis (often with hydrazine) to release the primary amine.[13][14] Because the phthalimide nitrogen is only alkylated once, the formation of secondary and tertiary amines is mechanistically impossible.
Q3: What are the critical safety precautions when using sodium cyanoborohydride (NaBH₃CN) as a reducing agent? A3: Sodium cyanoborohydride is an excellent selective reducing agent, but it is acutely toxic and poses a significant hazard.[15][16][17] The most critical precaution is to never allow it to come into contact with acid. Acidic conditions will cause a rapid reaction that releases highly toxic hydrogen cyanide (HCN) gas.[18] All reactions must be performed in a well-ventilated chemical fume hood, and the reaction pH should be maintained at neutral or slightly basic levels. Quenching should always be performed with a basic solution.
Part 3: Validated Experimental Protocol
Protocol: High-Selectivity Synthesis of Benzylamine via Reductive Amination
This protocol leverages a selective reducing agent and controlled conditions to maximize the yield of the primary amine and minimize dibenzylamine formation.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Methanol (or Dichloromethane)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and ammonium acetate (2.5 eq) in methanol.
-
Stir the solution at room temperature for 30-45 minutes to facilitate the formation of the benzaldimine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 20-30 minutes. Monitor for any gas evolution and ensure the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >10.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzylamine.
-
Purify the product via vacuum distillation to obtain high-purity benzylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Benzylamine - Wikipedia [en.wikipedia.org]
- 10. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Gabriel synthesis to prepare benzylamine. Interpretation: The Gabriel.. [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Method Validation for 2-[2-(Dimethylamino)ethoxy]benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method validation of 2-[2-(Dimethylamino)ethoxy]benzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into creating robust and reliable analytical methods. Our approach moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are scientifically sound and regulatorily compliant.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of any successful method validation project. Understanding these principles, grounded in international regulatory standards, is the first step toward building a compliant and trustworthy analytical method.
Q1: What is the primary goal of analytical method validation?
The objective of validating an analytical procedure is to demonstrate, through laboratory studies, that it is suitable for its intended purpose.[1][2] This process ensures that the method will consistently generate accurate, reproducible, and reliable data when used for the quality control of a drug substance or product.[3][4] For this compound, this could involve quantifying its purity (assay), detecting and quantifying impurities (related substances), or confirming its identity.
Q2: Which regulatory guidelines are the global standard for method validation?
The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q2(R2): Validation of Analytical Procedures provides a comprehensive framework detailing the validation parameters required.[1][5] This guideline is recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a harmonized approach to validation across different regions.[6]
Q3: What are the core validation parameters I need to assess according to ICH Q2(R2)?
The necessary validation parameters depend on the type of analytical procedure. For a quantitative method intended to measure the purity of this compound and its related substances, the following core characteristics must be evaluated.[7][8]
| Validation Parameter | Definition | Typical Acceptance Criteria (for HPLC/GC) |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8][9][10] | Peak for the main analyte is pure and well-resolved from all other peaks (Resolution > 2.0).[11] No interference from blank/placebo at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12] | Correlation Coefficient (r²) ≥ 0.999.[11] Y-intercept should be minimal. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][13] | Assay: 80% to 120% of the test concentration. Impurities: From the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value.[14] | Assay: 98.0% to 102.0% recovery. Impurities: 80.0% to 120.0% recovery for spiked samples.[11] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] | Repeatability (Intra-assay): RSD ≤ 1.0% for Assay; RSD ≤ 5.0% for Impurities.[8] Intermediate Precision: Overall RSD should meet similar criteria across different days, analysts, or instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] | Typically demonstrated by a signal-to-noise ratio of 3:1.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be reliably quantified with suitable precision and accuracy.[16][17] | Typically demonstrated by a signal-to-noise ratio of 10:1 and acceptable precision (%RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits despite minor changes (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). |
Q4: What is a "Stability-Indicating Method" and why is it critical?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential impurities.[18] Developing a SIM is crucial because it proves that you can detect any decrease in the drug substance's quality over time, ensuring the safety and efficacy of the final product.[19][20] This is achieved through "forced degradation" or "stress testing" studies.[21][22]
Part 2: HPLC Method Validation & Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for analyzing non-volatile or thermally sensitive compounds like this compound. Given its structure, a reverse-phase HPLC method is the logical starting point.[23]
Workflow for HPLC Method Validation
The following diagram outlines the logical progression of validating an HPLC method, from initial planning to the final report.
References
- 1. database.ich.org [database.ich.org]
- 2. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. BiochemSphere [biochemicalsci.com]
- 10. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 11. jocpr.com [jocpr.com]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpp.com [ijrpp.com]
- 19. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 20. ajpaonline.com [ajpaonline.com]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. researchgate.net [researchgate.net]
- 23. p-(2-(Dimethylamino)ethoxy)benzylamine | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Key Intermediates in Itopride Synthesis: A Strategic Analysis
In the synthesis of active pharmaceutical ingredients (APIs), the strategic selection of an intermediate is a critical decision that profoundly impacts process efficiency, impurity profiles, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic intermediates for Itopride, a widely used prokinetic agent for treating gastrointestinal disorders.[1][2][3] We will focus on the conventional intermediate, 4-[2-(Dimethylamino)ethoxy]benzylamine , and contrast it with a strategic alternative, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide , providing researchers and drug development professionals with the data and insights necessary to make informed decisions.
Itopride and the Importance of Synthetic Strategy
Itopride Hydrochloride, chemically known as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[4] Its efficacy is intrinsically linked to its purity, making the choice of synthetic route a cornerstone of quality manufacturing. The two primary routes to Itopride diverge based on the timing of the crucial etherification step, leading to two distinct key intermediates.
-
Route A (Early-Stage Etherification): This classic pathway introduces the dimethylaminoethoxy side chain at an early stage, using 4-[2-(Dimethylamino)ethoxy]benzylamine as the central building block.
-
Route B (Late-Stage Etherification): A more recent approach builds the core benzamide structure first, utilizing N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide as the key intermediate, and adds the side chain in the final step.
This guide will dissect these two pathways, comparing them on critical process parameters.
Comparative Analysis: Route A vs. Route B
The choice between these two intermediates represents a trade-off between established protocols and modern process optimization. The following table summarizes the key comparative points.
| Feature | Route A: via 4-[2-(Dimethylamino)ethoxy]benzylamine | Route B: via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide | Rationale & Supporting Data |
| Synthetic Strategy | Etherification is performed on 4-hydroxybenzaldehyde at the beginning of the synthesis. | The amide bond is formed first, and etherification is the final step. | Route A is a linear synthesis where the side chain is carried through multiple steps. Route B is a convergent approach, potentially improving overall efficiency. |
| Reagent Consumption | Higher consumption of 2-dimethylaminoethyl chloride. | Lower consumption of 2-dimethylaminoethyl chloride. | Patents explicitly state that late-stage etherification was developed to reduce the consumption of the costly 2-dimethylaminoethyl chloride reagent.[5][6][7] |
| Process Efficiency | A longer, multi-step process to reach the key intermediate.[5] | A potentially shorter route to the final API with fewer steps involving the side-chain reagent. | Route A typically involves etherification, oximation, and reduction just to form the benzylamine intermediate before the final amide coupling.[4][5] Route B involves amide coupling and then a single, final etherification.[6] |
| Impurity Profile | Potential for impurities from early-stage reagents to be carried through the entire process. | Potential for incomplete etherification in the final step, leading to residual N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. | All synthetic routes must be monitored for process impurities, degradation products, and genotoxic impurities like nitrosamines.[8][9] |
| Safety & Handling | Often involves the use of Raney Nickel for the reduction of the oxime, which is flammable and hazardous.[10][11] | Avoids the large-scale use of Raney Nickel associated with the benzylamine intermediate synthesis. | Alternative reduction methods exist, but the classic route frequently cites Raney Nickel, posing a significant safety risk for scale-up.[10] |
| Commercial Viability | An established but potentially less cost-effective and less safe route for large-scale production. | An improved, cost-effective, and potentially safer process for commercial manufacturing.[6] | The need to develop commercially viable processes with lower reagent consumption and improved safety profiles drove the innovation leading to Route B.[5][6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two competing synthetic routes for Itopride.
Caption: Synthetic Pathway for Route A (Early-Stage Etherification).
Caption: Synthetic Pathway for Route B (Late-Stage Etherification).
Experimental Protocols
The following protocols are representative methodologies derived from the scientific literature and patent filings.[1][3][5][6]
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine (Route A Intermediate)
This protocol involves a three-step synthesis starting from 4-hydroxybenzaldehyde.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the Route A intermediate.
Step-by-Step Methodology:
-
Etherification:
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent like DMF or acetone, add a base such as potassium carbonate.[5][6]
-
Add 2-dimethylaminoethyl chloride dropwise to the mixture.
-
Heat the reaction mixture (e.g., 80°C) for several hours until completion, as monitored by TLC.[5]
-
After cooling, perform an aqueous work-up and extract the product, 4-[2-(dimethylamino)ethoxy]benzaldehyde, with an organic solvent.
-
-
Oximation:
-
Reduction:
-
Suspend the oxime in methanol within a hydrogenation autoclave.[6]
-
Carefully add a Raney Nickel catalyst (caution: pyrophoric).
-
Pressurize the vessel with hydrogen gas (e.g., 3-5 Kg/cm²) and agitate at room temperature for 15-20 hours.[6]
-
Once the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under vacuum to obtain the final product, 4-[2-(dimethylamino)ethoxy]benzylamine.
-
Protocol 2: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide (Route B Intermediate)
This protocol involves a one-step amide coupling.
Step-by-Step Methodology:
-
Amidation:
-
Dissolve 4-(aminomethyl)phenol in a suitable solvent (e.g., THF) in the presence of a base like triethylamine.[6]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride in the same solvent.
-
Allow the reaction to stir and warm to room temperature until completion.
-
Perform an aqueous work-up. The product, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, can be isolated by filtration or extraction followed by crystallization.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is crucial for validating the purity of the intermediates and the final API.
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare standard solutions of the intermediate and any known impurities at known concentrations.
-
Prepare the sample solution by accurately weighing and dissolving the synthesized intermediate in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity by comparing the peak area of the main component to the total area of all peaks. The purity is confirmed by comparing the retention time with a reference standard.[1][3][12]
-
Conclusion and Recommendations
The synthesis of Itopride can be approached via two distinct strategic pathways, defined by their key intermediates.
-
The traditional route via 4-[2-(Dimethylamino)ethoxy]benzylamine is well-documented but presents challenges in terms of reagent economy and process safety, particularly due to the use of Raney Nickel.[5][10]
-
The alternative route via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide offers a more modern, efficient, and commercially viable approach.[6] Its primary advantages lie in the reduced consumption of expensive reagents and the avoidance of hazardous reduction steps common in the traditional method. This "late-stage etherification" strategy aligns with principles of green chemistry and process optimization.
For researchers and manufacturers aiming for large-scale, cost-effective, and safer production of Itopride, the synthetic strategy proceeding through the N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate is the superior choice. It represents a significant process improvement that addresses the key drawbacks of the conventional pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient and Improved Process for the Synthesis of Itopride H...: Ingenta Connect [ingentaconnect.com]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 7. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. CN113735740A - Preparation method of demethyl itopride nitrosamine - Google Patents [patents.google.com]
- 10. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. eurekaselect.com [eurekaselect.com]
A Comparative Analysis of Benzylamine Synthesis Methods: A Guide for Researchers
Benzylamine, a foundational building block in organic synthesis, is a critical precursor in the pharmaceutical, agrochemical, and materials science industries.[1][2] Its synthesis, therefore, is a subject of considerable interest to researchers and process chemists. This guide provides an in-depth comparative analysis of the most prevalent methods for benzylamine synthesis, offering experimental data, mechanistic insights, and practical considerations to aid in methodology selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Reductive Amination of Benzaldehyde | Reaction of Benzyl Chloride with Ammonia | Gabriel Synthesis | Delepine Reaction | Reduction of Benzonitrile | Reduction of Benzamide |
| Starting Materials | Benzaldehyde, Ammonia, H₂ | Benzyl Chloride, Ammonia | Benzyl Halide, Potassium Phthalimide | Benzyl Halide, Hexamethylenetetramine | Benzonitrile, H₂ | Benzamide |
| Key Reagents | Catalyst (e.g., Raney Ni, Ni/SiO₂, Pd/C) | Aqueous Ammonia, NaOH | Hydrazine Hydrate or Acid/Base | Ethanolic HCl | Catalyst (e.g., Raney Ni, Ni/SiO₂) | LiAlH₄ |
| Typical Yield | >90%[1][3] | 60-80%[3][4][5] | 60-70%[6] | ~78% (for similar systems)[7] | >90%[8] | High |
| Reaction Time | 3-5 hours[1] | ~4 hours[3][5] | >1 hour[6] | >5 hours[7][9] | Variable | Variable |
| Key Advantages | High yield and purity, direct route.[1][3] | Readily available starting materials.[3][5] | Selective formation of primary amine, avoids over-alkylation.[10][11][12] | Selective for primary amines.[10][13] | High yield, atom economical.[8] | Effective for amide reduction.[14][15][16][17] |
| Key Disadvantages | Requires high pressure and specialized catalyst.[1][3] | Formation of di- and tribenzylamines.[3][4][5][18] | Multi-step process, use of hydrazine.[6][11] | Use of toxic chloroform, poor atom economy, formation of formaldehyde.[10] | Requires high pressure and catalyst.[8][19] | Use of highly reactive and hazardous LiAlH₄.[14][16][17][20] |
Reductive Amination of Benzaldehyde
Reductive amination is a highly efficient and widely used industrial method for the synthesis of benzylamine.[2] This one-pot reaction involves the condensation of benzaldehyde with ammonia to form an intermediate imine, which is subsequently reduced to the corresponding amine.
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). In the presence of a reducing agent and a catalyst, the imine is then hydrogenated to yield benzylamine.[21]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the Reductive Amination of Benzaldehyde.
Experimental Protocol
A notable example reports a near-quantitative yield using a graphene-coated nickel-nickel oxide catalyst.[3]
-
Catalyst Preparation: A graphene-coated nickel-nickel oxide catalyst is prepared.
-
Reaction Setup: In an autoclave, combine 0.5 mmol of benzaldehyde, 5 mL of a 2 mol/L ammonia solution in methanol, and 10 mg of the catalyst.
-
Hydrogenation: Introduce hydrogen gas and maintain the system pressure at 2 MPa.
-
Reaction Conditions: Stir the mixture at 400 rpm and heat to 90°C for 4 hours.
-
Work-up and Isolation: After the reaction, the catalyst is filtered, and the solvent is removed under reduced pressure to yield benzylamine. A reported yield for this specific protocol is 99.7%.[3]
An alternative industrial process utilizes Raney nickel as the catalyst.[1] In this procedure, a mixture of methanol, benzaldehyde, Raney nickel, glacial acetic acid, and ammonia is hydrogenated at 100°C and 15 MPa, achieving a yield of 93%.[1]
Reaction of Benzyl Chloride with Ammonia
The direct ammonolysis of benzyl chloride is a classical and straightforward approach to benzylamine synthesis.[4] However, this method is often plagued by the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts due to the increasing nucleophilicity of the product amine.[4][18]
Mechanistic Insight
The reaction is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride ion from benzyl chloride. The resulting benzylamine can then compete with ammonia to react with remaining benzyl chloride, leading to over-alkylation. Using a large excess of ammonia can help to favor the formation of the primary amine.[3][5]
Visualizing the Workflow: Ammonolysis of Benzyl Chloride
Caption: Workflow for the Ammonolysis of Benzyl Chloride.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and agitator, place 810g of 28% aqueous ammonia.
-
Addition of Benzyl Chloride: Add 84.3g of benzyl chloride dropwise over two hours with constant stirring, maintaining the temperature between 30-34°C.[3][5] A molar ratio of ammonia to benzyl chloride of 20:1 is used.[3][5]
-
Reaction Completion: Allow the reaction to proceed for an additional two hours.
-
Work-up: Add an equimolecular quantity of 49% aqueous NaOH solution. Separate the resulting oily layer.
-
Purification: The oily layer is steam distilled. The distillate is saturated with sodium chloride and extracted with diethyl ether. Evaporation of the ether followed by distillation of the crude product yields pure benzylamine. This procedure reports a yield of 60.7%.[3][5]
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the selective preparation of primary amines, effectively avoiding the over-alkylation issues seen in direct ammonolysis.[10][11][12]
Mechanistic Insight
The synthesis begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then displaces a halide from a primary alkyl halide (in this case, benzyl chloride or bromide) in an SN2 reaction to form an N-alkylphthalimide.[11][12] The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine hydrate, to release the primary amine.[11]
Visualizing the Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel Synthesis of Benzylamine.
Experimental Protocol[6]
-
Formation of N-benzylphthalimide: This step is based on the reaction of phthalimide with benzyl chloride.[6]
-
Cleavage of N-benzylphthalimide: Combine 23.7 g of N-benzylphthalimide, 7 ml of hydrazine hydrate (85%), and 80 ml of methanol in a round-bottomed flask and reflux for 1 hour.
-
Work-up: Add 18 ml of water and 27 ml of concentrated hydrochloric acid and heat for another 1-2 minutes. Cool the mixture and filter off the precipitated phthalhydrazide.
-
Isolation: Reduce the volume of the filtrate to approximately 50 ml by distillation. Make the solution strongly alkaline with concentrated sodium hydroxide.
-
Extraction and Purification: Extract the mixture with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate. Evaporate the ether and distill the residual oil, collecting the fraction boiling at 183-186°C. The reported yield is 60-70%.[6]
The Delepine Reaction
The Delepine reaction offers another route to primary amines from alkyl halides, utilizing hexamethylenetetramine as the amine source.[10][13] It is particularly effective for reactive halides like benzyl halides.[7]
Mechanistic Insight
The reaction proceeds by the alkylation of one of the nitrogen atoms in hexamethylenetetramine by the benzyl halide to form a quaternary ammonium salt.[10][22] This salt is then hydrolyzed under acidic conditions, typically with ethanolic hydrochloric acid, to yield the primary amine, formaldehyde, and ammonium chloride.[10][22]
Visualizing the Workflow: Delepine Reaction
Caption: Workflow for the Delepine Reaction.
Experimental Protocol[9]
-
Salt Formation: Dissolve hexamethylenetetramine (15.4 g, 0.11 mol) in chloroform (100 ml) by heating to 55°C. Add benzyl chloride (12.70 g, 0.10 mol) diluted with chloroform (15 ml) dropwise over 15 minutes. A crystalline product should begin to separate after about 30 minutes. The reaction is continued for 4.5 hours.
-
Hydrolysis: The formed quaternary ammonium salt is then refluxed in a concentrated solution of hydrochloric acid in ethanol to yield benzylamine hydrochloride.
-
Isolation: The benzylamine hydrochloride is dissolved in water, and the solution is made alkaline with a concentrated sodium hydroxide solution to liberate the free benzylamine.
-
Purification: The benzylamine layer is separated, dried, and distilled.
While this method is selective for primary amines, it has notable drawbacks, including the use of toxic chloroform and poor atom economy due to the formation of multiple equivalents of formaldehyde, a known carcinogen.[10]
Reduction of Benzonitrile
The catalytic hydrogenation of benzonitrile is a clean and efficient industrial route to benzylamine.[2][19]
Mechanistic Insight
The cyano group of benzonitrile is catalytically reduced with hydrogen gas. The reaction proceeds through the formation of an intermediate imine which is further reduced to the primary amine.
Visualizing the Workflow: Reduction of Benzonitrile
Caption: Workflow for the Reduction of Benzonitrile.
Experimental Protocol
A highly selective process has been reported using a silica-supported nickel catalyst.[8]
-
Reaction Setup: The hydrogenation of benzonitrile is carried out in a liquid phase system using a silica-supported nickel catalyst.
-
Reaction Conditions: The reaction is conducted at 373 K and 13 bar of hydrogen pressure, with ethanol as the solvent.
-
Yield: This method can yield up to 78% of benzylamine, with dibenzylamine as the main byproduct. The selectivity towards benzylamine can be further improved by using methanol as the solvent, achieving yields as high as 92%.[8]
Reduction of Benzamide
The reduction of benzamide provides a direct route to benzylamine, effectively converting the carbonyl group of the amide to a methylene group.[14][15]
Mechanistic Insight
Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation.[14][16][17][20] The hydride reagent attacks the electrophilic carbonyl carbon of the amide. Subsequent workup with water hydrolyzes the intermediate to yield the amine.[16]
Visualizing the Workflow: Reduction of Benzamide
Caption: Workflow for the Reduction of Benzamide.
Experimental Protocol
-
Reaction Setup: Benzamide is treated with lithium aluminum hydride (LiAlH₄) in an ether solvent.[14]
-
Hydrolysis: Following the reduction, the reaction mixture is carefully quenched with water to hydrolyze the intermediate and destroy any excess LiAlH₄.[16]
-
Isolation and Purification: The product, benzylamine, is then isolated from the reaction mixture and purified.
Conclusion
The choice of synthetic route for benzylamine production is contingent upon several factors including desired scale, purity requirements, available equipment, and cost of starting materials. For large-scale, high-purity production, reductive amination of benzaldehyde and the reduction of benzonitrile are often the preferred industrial methods due to their high yields and efficiency. The Gabriel synthesis remains a valuable laboratory-scale method for producing pure primary benzylamine without the risk of over-alkylation. The reaction of benzyl chloride with ammonia is a simple but less selective method. The Delepine reaction , while selective, has significant environmental and safety drawbacks. Finally, the reduction of benzamide is an effective but requires the use of a hazardous and expensive reagent. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic needs.
References
- 1. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Delépine reaction - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. How is benzamide converted into benzylamine? [allen.in]
- 15. Write the chemical equation for the conversion of benzamide to benzylamin.. [askfilo.com]
- 16. How is benzamide converted into benzylamine? - askIITians [askiitians.com]
- 17. brainly.in [brainly.in]
- 18. prepchem.com [prepchem.com]
- 19. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 20. How is benzamide converted into benzylamine class 12 chemistry CBSE [vedantu.com]
- 21. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 22. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
A Comparative Guide to the Structural Validation of 2-[2-(Dimethylamino)ethoxy]benzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The isomeric purity of a compound can profoundly influence its pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth technical comparison for validating the structure of 2-[2-(Dimethylamino)ethoxy]benzylamine , an ortho-substituted benzylamine derivative.
This document will navigate through the essential analytical techniques required for unambiguous structural confirmation. By comparing the expected analytical data of the target molecule with its para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine , and the closely related analogue, 2-methoxybenzylamine , we will establish a robust framework for its characterization. This guide is designed to equip researchers with the expertise to not only validate the target structure but also to understand the causal relationships between molecular structure and analytical output.
The Critical Importance of Isomer Differentiation
The position of the -[2-(Dimethylamino)ethoxy] substituent on the benzylamine ring dictates the molecule's three-dimensional conformation and electronic properties. The ortho configuration in this compound introduces steric and electronic effects that are absent in its para counterpart. These differences can lead to distinct biological activities and metabolic pathways, making their unequivocal identification a critical step in drug discovery and development. The para isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine, is a known intermediate in the synthesis of Itopride, a gastroprokinetic agent[1][2][3]. Any cross-contamination with the ortho isomer could have significant implications for the final drug product's efficacy and safety.
Analytical Workflow for Structural Validation
A multi-technique approach is essential for the comprehensive structural validation of this compound. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for confirming the compound's identity and purity.
References
A Comparative Guide to Analytical Standards for 2-[2-(Dimethylamino)ethoxy]benzylamine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the proper qualification and use of analytical reference standards. This guide provides an in-depth comparison of analytical methodologies for the characterization and qualification of 2-[2-(Dimethylamino)ethoxy]benzylamine (CAS No. 20059-73-8), a key intermediate in the synthesis of the gastroprokinetic agent, Itopride Hydrochloride.[1][2]
Unlike well-established Active Pharmaceutical Ingredients (APIs), intermediates like this often lack official primary standards from pharmacopeial sources (e.g., USP, EP).[3][4] Therefore, laboratories must establish a non-compendial, or "in-house," primary standard by performing comprehensive characterization.[5] This guide outlines the critical analytical techniques for this purpose, comparing their strengths and providing actionable protocols for implementation in a drug development setting.
Foundational Identity and Structure Confirmation
Before any quantitative analysis, the unequivocal identity of the reference standard must be confirmed. A combination of spectroscopic techniques is essential for a complete structural elucidation, forming the basis of the Certificate of Analysis (CoA).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive information on the chemical structure. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[5]
-
Infrared (IR) Spectroscopy: Offers a unique "fingerprint" of the molecule by identifying characteristic functional groups present in the structure.[6]
An in-house primary standard should be thoroughly characterized using these orthogonal methods to ensure its identity is beyond doubt.[6]
Comparative Guide: Chromatographic Purity Determination
Purity is the most critical attribute of a reference standard. Here, we compare the two most common high-resolution chromatographic techniques for purity assessment of pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (GC-MS).
The choice between HPLC-UV and GC-MS depends on the analyte's properties and the specific analytical goal. For a compound like this compound, which is a semi-volatile amine, both techniques are viable but offer different advantages.
| Feature | HPLC-UV Analysis | GC-MS Analysis | Rationale & Expert Insight |
| Principle | Separation based on polarity in a liquid mobile phase.[7] | Separation based on volatility and boiling point in a gaseous mobile phase.[8] | HPLC is generally more versatile for a wider range of pharmaceutical compounds. However, amines can exhibit poor peak shape on standard silica-based HPLC columns.[9] GC is excellent for volatile and semi-volatile compounds. |
| Volatility Req. | Low (must be soluble) | High (must be volatile or made volatile via derivatization) | The target analyte has a predicted boiling point of ~305°C, making it suitable for GC analysis.[10] Direct injection is possible, though derivatization can improve peak shape and sensitivity.[8][11] |
| Detection | UV Absorbance.[12] | Mass Spectrometry. | HPLC-UV is robust and quantitative but non-specific; co-eluting impurities without a chromophore may be missed. GC-MS provides mass information for every peak, offering superior impurity identification capabilities. |
| Sensitivity | Good (ng range) | Excellent (pg range) | GC-MS often provides lower limits of detection (LOD) and quantification (LOQ), which is critical for trace impurity analysis. |
| Sample Prep. | Simple dissolution. | Can require derivatization to improve volatility and peak shape of amines.[9][11] | The basicity of the amine groups can cause peak tailing on acidic GC columns.[9] Derivatization with reagents like trifluoroacetic anhydride (TFAA) mitigates this.[11] This adds a step but significantly improves data quality. |
| Best For | Routine purity checks, assay quantification.[13] | Impurity profiling, identification of unknown degradants, analysis of volatile/semi-volatile impurities. | For qualifying a primary reference standard, GC-MS is superior due to its ability to both separate and identify impurities, providing a more comprehensive purity assessment. HPLC-UV is the workhorse for subsequent routine quality control. |
Experimental Protocols: A Practical Guide
The following protocols are detailed, self-validating methodologies designed for the qualification of this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
This method is designed for quantifying the main component and known impurities.
1. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- Column: Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column suitable for basic compounds.[14]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 70% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Standard Stock Solution: Accurately weigh 25 mg of the this compound reference material into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. (Concentration = 500 µg/mL).
- Working Standard: Further dilute the stock solution to 50 µg/mL.
3. Validation & Causality:
- Specificity: Inject a blank (diluent) to ensure no interfering peaks at the retention time of the main analyte.
- Linearity: Prepare a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to establish the linear range and calculate the correlation coefficient (R² > 0.999).
- Peak Purity: Use the DAD to perform peak purity analysis on the main peak to check for co-eluting impurities. The use of a mixed-mode column and an acidic modifier like TFA is a deliberate choice to improve the peak shape of the basic benzylamine analyte by minimizing interactions with residual silanols on the stationary phase.[14]
Protocol 2: Impurity Profiling by GC-MS
This method is designed to separate, identify, and quantify volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
- GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
- Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[8]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temp 150°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
- Injector: Splitless mode, 280°C.
- MS Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Mass Range: 40-450 amu.
2. Sample Preparation (with Derivatization):
- Accurately weigh 5 mg of the reference material into a GC vial.
- Add 500 µL of Dichloromethane and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Cap the vial and heat at 70°C for 30 minutes. This step derivatizes the primary amine, improving volatility and chromatographic performance.
3. Validation & Causality:
- System Suitability: Inject a known standard mixture to verify column performance and resolution.
- Impurity Identification: Tentatively identify unknown peaks by comparing their mass spectra against the NIST library. The EI fragmentation pattern provides structural information crucial for identification.
- Quantification: Purity is typically calculated by area percent, assuming a response factor of 1 for all impurities relative to the main peak. This is a common and accepted practice for primary standard qualification when standards for the impurities are not available.
Visualizing the Workflow
Diagram 1: Workflow for In-House Primary Standard Qualification
This diagram illustrates the logical flow from material reception to the final certified reference standard.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 3. Reference Standard Materials Program [intertek.com]
- 4. pharmtech.com [pharmtech.com]
- 5. CURRENTA: Reference Standard Qualification [currenta.de]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ijnrd.org [ijnrd.org]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. lookchem.com [lookchem.com]
- 11. h-brs.de [h-brs.de]
- 12. researchgate.net [researchgate.net]
- 13. jpbsci.com [jpbsci.com]
- 14. Benzylamine | SIELC Technologies [sielc.com]
comparing the efficacy of different catalysts in benzylamine synthesis
Benzylamine is a foundational chemical intermediate, pivotal in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers.[1] Its industrial production and laboratory synthesis hinge on catalytic processes that are both efficient and selective. This guide provides an in-depth comparison of various catalytic systems for benzylamine synthesis, offering experimental data, procedural insights, and a forward-looking perspective for researchers, scientists, and professionals in drug development.
Synthetic Pathways to Benzylamine: An Overview
The two predominant industrial routes to benzylamine are the reductive amination of benzaldehyde and the hydrogenation of benzonitrile.[1][2] A third, emerging pathway involves the direct amination of benzyl alcohol. Each route can be facilitated by a range of catalysts, from traditional noble and non-noble metals to innovative photocatalytic and enzymatic systems. The choice of catalyst is critical, as it dictates the reaction's efficiency, selectivity towards the primary amine, and overall economic and environmental viability.
Common Synthetic Routes:
-
Reductive Amination of Benzaldehyde: This process involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent (typically H₂) and a catalyst. An intermediate imine is formed and subsequently hydrogenated to yield benzylamine.
-
Hydrogenation of Benzonitrile: This is a direct addition of hydrogen across the nitrile's carbon-nitrogen triple bond, catalyzed by a metal surface. This method is highly atom-economical.
-
Direct Amination of Benzyl Alcohol: This newer approach involves the reaction of benzyl alcohol with ammonia over a tandem catalyst system that first dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination.[3][4]
Experimental Workflow: A Visual Guide
The general laboratory workflow for the catalytic synthesis of benzylamine, particularly through reductive amination or hydrogenation, follows a series of well-defined steps. This process ensures safety, reproducibility, and optimal catalyst performance.
Caption: Generalized workflow for benzylamine synthesis via catalytic hydrogenation.
Catalyst Comparison: Performance and Selectivity
The efficacy of a catalyst is measured by its activity (reaction rate), selectivity (yield of the desired product versus byproducts), and stability (reusability). Below is a comparative analysis of common catalyst systems.
Noble Metal Catalysts (e.g., Palladium on Carbon - Pd/C)
Palladium on carbon is a widely used and highly effective catalyst for both reductive amination and nitrile hydrogenation.[5][6] It is known for its high activity under relatively mild conditions.
-
Mechanism Insight: In nitrile hydrogenation, the nitrile group adsorbs onto the palladium surface, followed by sequential hydrogen addition.[7][8] In reductive amination, Pd/C efficiently hydrogenates the in-situ formed imine intermediate.[9][10] However, a competing reaction is the hydrogenolysis of the C-N bond in the newly formed benzylamine, which can lead to toluene as a significant byproduct.[7][11]
-
Performance: High conversions are often achieved. For instance, the hydrogenation of benzonitrile over a 10% Pd/C catalyst can yield benzylamine with high selectivity (95%) under mild conditions (30°C, 6 bar H₂).[6] However, selectivity can be an issue, with dibenzylamine and toluene being common byproducts.[7][12]
Non-Noble Metal Catalysts (e.g., Raney® Nickel, Copper-based)
Driven by cost-effectiveness and a desire for more sustainable processes, non-noble metal catalysts are attractive alternatives to their precious metal counterparts.
-
Raney® Nickel: This sponge-like nickel catalyst is a workhorse in industrial hydrogenation.[1] It is highly active for both nitrile hydrogenation and reductive amination.[2][6] A key advantage is its lower cost compared to palladium. However, it often requires more stringent reaction conditions (higher temperatures and pressures). A common challenge with Raney Ni is the formation of secondary and tertiary amines as byproducts. This can often be mitigated by the addition of ammonia to the reaction mixture.[6]
-
Copper-based Catalysts: Copper catalysts, such as Cu-MgO, have shown promise for the gas-phase hydrogenation of benzonitrile to benzylamine. One study reported 98% conversion of benzonitrile with 70% selectivity to benzylamine at atmospheric pressure using a 12% Cu-MgO catalyst.[13] In the amination of benzyl alcohol, a dual system of Cu/SiO₂ and Au/TiO₂ can achieve high yields of benzylamine (81%) by facilitating a tandem dehydrogenation/amination/reduction sequence.[3][4] This avoids the direct use of benzaldehyde.
Emerging Catalytic Systems
Recent research has focused on developing more sustainable and efficient catalytic methods.
-
Photocatalysis: Visible-light-driven photocatalysis offers a green alternative, operating under ambient conditions. For example, a Bi-ellagate Metal-Organic Framework (MOF) has been used as a photocatalyst for the oxidative coupling of benzylamine, demonstrating the potential of light-mediated synthesis routes.[14] Other studies have explored MOF composites for photocatalytic hydrogen production coupled with the selective oxidation of benzylamine.[15]
-
Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign route. Artificial enzymatic cascades have been engineered in E. coli to produce benzylamine from L-phenylalanine with yields up to 70%.[16] This approach operates at ambient temperature and pressure in aqueous media, aligning with the principles of green chemistry.[17]
Comparative Performance Data
The following table summarizes representative data from various studies to provide a quantitative comparison of different catalysts. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Synthetic Route | Substrate | Temp (°C) | Pressure (bar) | Yield of Benzylamine (%) | Selectivity (%) | Key Byproducts | Reference |
| 5% Pd/C | Nitrile Hydrogenation | Benzonitrile | 30 | 6 | High | 95 | Dibenzylamine, Toluene | [6] |
| Ni/SiO₂ | Nitrile Hydrogenation | Benzonitrile | 100 | 13 | 78 | ~80 | Dibenzylamine | [12] |
| Raney® Ni | Reductive Amination | Benzaldehyde | 100 | 15 | - | High (with NH₃) | Dibenzylamine, Toluene | [18] |
| 12% Cu-MgO | Nitrile Hydrogenation | Benzonitrile | 250 | 1 (atm) | - | 70 (up to 100) | - | [13] |
| Cu/SiO₂ + Au/TiO₂ | Amination of Alcohol | Benzyl Alcohol | 225 | 1 (atm) | 81 | High | Benzonitrile, Toluene | [3][4] |
| Engineered E. coli | Enzymatic Cascade | L-Phenylalanine | 30 | 1 (atm) | 70 (conversion) | High | - | [16] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative experimental protocols for two common catalytic systems.
Protocol 1: Reductive Amination of Benzaldehyde using Pd/C
This protocol is adapted from procedures described in the literature for palladium-catalyzed reductive aminations.[5]
-
Reactor Preparation: A 250 mL stainless steel autoclave is charged with 5% Pd/C catalyst (0.5 g), methanol (80 mL), and a methanolic ammonia solution (2 M).
-
Reagent Addition: Benzaldehyde (5.3 g, 50 mmol) is added to the reactor.
-
Reaction Setup: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen.
-
Reaction Conditions: The reactor is pressurized with hydrogen to 40 bar and heated to 90°C with vigorous stirring (e.g., 1000 rpm).
-
Monitoring and Completion: The reaction is monitored by hydrogen uptake. After completion (typically 4-6 hours), the reactor is cooled to room temperature and carefully depressurized.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure benzylamine.
Protocol 2: Hydrogenation of Benzonitrile using Raney® Nickel
This protocol is based on typical industrial procedures for nitrile hydrogenation using Raney® Nickel.[6][19]
-
Catalyst Preparation: A commercial Raney® Nickel catalyst (slurry in water, ~2 g) is carefully washed with the reaction solvent (e.g., ethanol or 2-propanol) to remove water.
-
Reactor Setup: The washed Raney® Nickel is transferred to a 250 mL high-pressure reactor. The reactor is then charged with ethanol (100 mL) and benzonitrile (10.3 g, 100 mmol). To suppress byproduct formation, anhydrous ammonia can be introduced.
-
System Purge: The reactor is sealed and purged with nitrogen followed by hydrogen.
-
Reaction Conditions: The system is pressurized with hydrogen to 50 bar and heated to 80-100°C with efficient stirring.
-
Monitoring and Completion: The reaction progress is monitored by observing the cessation of hydrogen consumption.
-
Work-up: After cooling and venting the hydrogen, the catalyst is allowed to settle, and the supernatant is decanted or the mixture is filtered. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent at all times.[20]
-
Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting benzylamine is purified by vacuum distillation.
Mechanistic Considerations and Selectivity Control
The formation of byproducts, primarily secondary (dibenzylamine) and tertiary amines, is a key challenge in benzylamine synthesis. The reaction mechanism provides insights into controlling selectivity.
Caption: Reaction pathways in the reductive amination of benzaldehyde.
As shown, benzylamine can react with remaining benzaldehyde or the intermediate imine to form secondary amine byproducts.[10] High concentrations of ammonia can shift the equilibrium away from these side reactions, thus enhancing selectivity for the primary amine.[6] Similarly, in nitrile hydrogenation, the primary amine product can react with intermediate imines, leading to secondary amines. Controlling reaction conditions and catalyst choice is paramount for achieving high selectivity.
Conclusion and Future Outlook
The synthesis of benzylamine is a well-established process with a variety of effective catalytic solutions.
-
Palladium on Carbon remains a benchmark for its high activity under mild conditions, though cost and potential for byproduct formation are key considerations.
-
Raney® Nickel offers a robust and economical alternative, particularly for large-scale industrial production, with the caveat of requiring more forcing conditions and careful control of selectivity.
-
Copper-based catalysts and other non-noble systems are gaining traction, offering good performance and improved sustainability profiles.
-
Photocatalysis and Biocatalysis represent the future, promising highly selective and environmentally friendly synthetic routes. While currently at an earlier stage of development for industrial scale-up, their progress in academic research is rapid and holds significant potential.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of scale, cost, purity, and sustainability. For small-scale, high-purity applications, Pd/C may be preferred. For cost-driven, large-volume production, Raney® Nickel is a strong contender. As green chemistry principles become increasingly important, the development and optimization of non-noble metal, photocatalytic, and enzymatic systems will undoubtedly shape the future of benzylamine synthesis.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photocatalytic Hydrogen Production Coupled with Selective Benzylamine Oxidation over MOF Composites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 19. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-[2-(Dimethylamino)ethoxy]benzylamine
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical techniques for the purity assessment of 2-[2-(Dimethylamino)ethoxy]benzylamine, a key building block in the synthesis of various biologically active compounds. Our focus will be on providing not just protocols, but the strategic reasoning behind method selection and data interpretation, empowering researchers to make informed decisions in their analytical workflows.
The Critical Role of Purity for this compound
This compound is a versatile intermediate. Its molecular structure, featuring a primary amine, a tertiary amine, and an ether linkage, makes it susceptible to specific side reactions during synthesis and storage. Even trace-level impurities can have significant downstream consequences, potentially leading to the formation of undesired byproducts, altered pharmacological activity, or toxicological concerns in the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to ensure its purity is paramount.
Common process-related impurities can include starting material carryover, regioisomers, or byproducts from incomplete reactions or side reactions. Degradation impurities might arise from oxidation of the tertiary amine or hydrolysis of the ether linkage. A comprehensive purity assessment, therefore, requires a multi-faceted approach capable of separating and identifying these structurally similar compounds.
Comparative Analysis of Primary Analytical Techniques
The choice of an analytical technique for purity assessment is driven by a balance of sensitivity, selectivity, resolution, and the nature of the potential impurities. For this compound, the primary techniques of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV detection, is the industry standard for the quantification of non-volatile and thermally labile compounds like this compound.
Expertise & Experience: The key to a successful HPLC method is achieving adequate resolution between the main peak and any potential impurities. Given the basic nature of the two amine groups in the target molecule, peak tailing is a common challenge on standard silica-based C18 columns. This is due to the interaction of the protonated amines with residual acidic silanol groups on the stationary phase. To counteract this, a mobile phase with a suitable buffer (e.g., phosphate or acetate) at a pH that keeps the analyte in a consistent protonation state is crucial. Furthermore, the use of end-capped columns or columns with a base-deactivated stationary phase is highly recommended to obtain sharp, symmetrical peaks, which are essential for accurate quantification.[1]
Trustworthiness: A well-developed HPLC method is self-validating through a series of system suitability tests (SSTs) performed before each run. Parameters such as theoretical plates, tailing factor, and reproducibility of injections ensure that the chromatographic system is performing as expected, guaranteeing the reliability of the generated data.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A base-deactivated C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[2]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Selectivity | High (tunable with mobile phase/column) | Very High (based on m/z) | High (for structurally different molecules) |
| Sensitivity | Moderate (ppm levels) | High (ppb levels for volatile impurities) | Low (requires mg of sample) |
| Quantification | Excellent (with reference standards) | Good (with internal standards) | Excellent (primary method, no standard needed) |
| Throughput | High | Moderate | Low |
| Impurity Identification | Limited (requires MS detector) | Excellent | Good (for major impurities) |
| Best For | Routine purity checks, quantification of known and unknown impurities. | Volatile and semi-volatile impurity screening. | Absolute purity determination (assay). |
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.
Expertise & Experience: Direct injection of this compound onto a GC column can be problematic due to its relatively high boiling point and the presence of polar amine groups, which can lead to peak tailing and poor chromatographic performance.[3][4] Derivatization, for instance, by silylation or benzylation of the primary amine, can improve its volatility and chromatographic behavior.[3][4] However, for a quick screen of low-boiling point impurities, a direct injection with a high-temperature inlet and a robust, polar-embedded column can often suffice. The mass spectrometer provides an orthogonal detection method to HPLC-UV, offering structural information about the impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Trustworthiness: The mass spectral library matching provides a high degree of confidence in the identification of known impurities. For unknown impurities, the fragmentation pattern can provide crucial clues to their structure.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
regulatory guidelines for pharmaceutical intermediates like "2-[2-(Dimethylamino)ethoxy]benzylamine"
An In-Depth Technical Guide to the Regulatory Landscape and Quality Assessment of Pharmaceutical Intermediates: A Case Study of 2-[2-(Dimethylamino)ethoxy]benzylamine
Introduction: The Critical Role of Intermediates in Pharmaceutical Manufacturing
In the intricate process of drug development and manufacturing, pharmaceutical intermediates represent the crucial chemical building blocks that bridge the gap between basic raw materials and the final Active Pharmaceutical Ingredient (API). The quality, purity, and consistency of these intermediates are not merely process parameters; they are foundational pillars that directly influence the safety, efficacy, and regulatory compliance of the final drug product.[1] As regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place increasing emphasis on a holistic understanding of the entire manufacturing process, a robust control strategy for intermediates is non-negotiable.[2]
This guide provides a comprehensive overview of the regulatory guidelines governing pharmaceutical intermediates, using This compound (CAS: 20059-73-8), a key intermediate in the synthesis of the gastroprokinetic agent Itopride, as a practical case study.[3][4] We will explore the synthesis, analysis, and regulatory considerations for this compound, and compare different manufacturing approaches to illustrate the practical application of scientific and regulatory principles.
The Global Regulatory Framework for Pharmaceutical Intermediates
The regulatory expectations for intermediates are harmonized globally, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5] These guidelines are adopted by major regulatory agencies, including the FDA and EMA.[6][7]
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients
While ICH Q7 is focused on APIs, it explicitly states that its principles should be applied to the manufacturing steps of intermediates once a "defined starting material" is introduced into the process.[1][8] The key expectations that flow down to intermediate manufacturing include:
-
Process Control: Manufacturing steps must be clearly defined and controlled to ensure batch-to-batch consistency.[9]
-
Impurity Management: A thorough understanding and control of impurities are paramount.[1]
-
Traceability: Complete traceability of all materials used in the production of the intermediate is required.[1]
-
Documentation: All manufacturing and control activities must be meticulously documented in batch records.[8]
ICH Q11: Development and Manufacture of Drug Substances
ICH Q11 provides a detailed framework for understanding the manufacturing process and justifying the selection of starting materials.[10][11] This is arguably the most critical guideline concerning intermediates. A company must provide a robust scientific rationale for designating a specific chemical as the "API starting material."[8]
Regulators expect Good Manufacturing Practices (GMPs) to be applied to all steps following this designated starting material.[6] Designating an intermediate that is too close to the final API structure without proper justification is a common regulatory pitfall, as it may circumvent GMP controls for critical transformation and purification steps.[12][13]
The following diagram illustrates the pivotal decision-making process for designating a regulatory starting material and the subsequent application of GMP.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The Ultimate Guide to Pharmaceutical Regulations [adragos-pharma.com]
- 6. dsinpharmatics.com [dsinpharmatics.com]
- 7. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 9. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(Dimethylamino)ethoxy]benzylamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[2-(Dimethylamino)ethoxy]benzylamine. As a research and development professional, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the technical knowledge and procedural clarity necessary to manage this chemical waste stream responsibly, ensuring the safety of yourself and your colleagues while maintaining full regulatory compliance. The procedures outlined herein are based on an in-depth analysis of the compound's chemical properties and associated hazards.
Hazard Profile and Chemical Properties
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a substituted benzylamine with significant hazardous properties that dictate its handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound is classified with multiple hazard categories.[1] It is crucial to recognize that this chemical is corrosive and acutely toxic upon exposure through multiple routes.[1]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 91215-97-3 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.28 g/mol | [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [1] |
| Acute Toxicity, Dermal (Category 4) | [1] | |
| Acute Toxicity, Inhalation (Category 4) | [1] | |
| Skin Corrosion (Category 1B) | [1] | |
| Serious Eye Damage (Category 1) | [1] |
The causality behind these classifications is rooted in the chemical's structure. The amine functional groups contribute to its corrosive nature, capable of causing severe skin burns and serious eye damage upon contact.[1][2] The "Acutely Toxic, Category 4" designation underscores that exposure via ingestion, skin contact, or inhalation can be harmful.[1] Therefore, all handling and disposal operations must be engineered to prevent any direct contact.
Mandatory Personal Protective Equipment (PPE) and Handling
Given the significant corrosive and toxic hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical safety goggles that conform to European Standard EN 166 or OSHA regulations found in 29 CFR 1910.134.[1] A face shield should be worn in addition to goggles where splashing is a possibility.
-
Hand Protection : Use chemical-resistant protective gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, wear appropriate protective clothing to prevent any possibility of skin exposure.[1]
-
Respiratory Protection : All handling of this substance, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists.[2]
Safe handling practices require that you avoid all direct contact and inhalation.[1][3] Always store the chemical in a cool, dry, and well-ventilated area, away from incompatible substances.[1][4]
Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization. Due to its hazardous properties, this compound must be disposed of as hazardous waste . It is strictly forbidden to dispose of this chemical down the drain or in regular trash.[4][5]
The core principle of chemical safety is the prevention of unintended reactions. Amines, as a class, are chemically incompatible with several other waste types.[6]
Critical Incompatibilities:
-
Acids : Do not mix with acidic waste. The neutralization reaction can be highly exothermic and violent, posing a significant safety risk.[4]
-
Oxidizing Agents : Keep separate from oxidizing agents to prevent potentially hazardous reactions.[2][4]
-
Other Reactive Chemicals : It is best practice to segregate amine waste from all other chemical waste streams to prevent unknown hazardous reactions.[4]
Failure to properly segregate this waste can lead to dangerous chemical reactions within the waste container.
Step-by-Step Disposal Procedure
This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe and compliant with environmental regulations.
-
Waste Identification : Clearly identify the waste. Is it pure this compound, or is it a solution containing solvents or other reagents? This information is critical for the final disposal facility.
-
Container Selection :
-
Select a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling : This is a critical step for safety and compliance. The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
The relevant hazard pictograms (Corrosive, Health Hazard/Exclamation Mark).
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Waste Accumulation :
-
Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be located at or near the point of generation.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal :
-
Once the container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][7]
-
Provide them with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures - Spill Management
In the event of an accidental spill, immediate and correct action is vital to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's emergency response line or EHS immediately.
-
Contain the Spill (for trained personnel with small spills only) :
-
Wearing the full complement of PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Never attempt to clean up a spill without the proper training and PPE.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[2-(Dimethylamino)ethoxy]benzylamine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling reactive chemical intermediates like 2-[2-(Dimethylamino)ethoxy]benzylamine demands a comprehensive understanding of its hazard profile and a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for safely managing this compound, ensuring both personal safety and the validity of your experimental outcomes.
Understanding the Hazard: Why This Compound Demands Respect
This compound is a substituted aromatic amine. Its chemical structure confers a specific reactivity profile that dictates our safety protocols. The primary hazards associated with this compound are significant and multifaceted.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely Toxic: It is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1]
-
Corrosive: It causes severe skin burns and serious eye damage.[1][2][3]
The causality behind these hazards lies in its chemical nature. As a corrosive material, it can cause immediate and severe damage to living tissue upon contact.[1] The risk of perforation of the stomach or esophagus is a serious concern if ingested.[1] Its ability to be absorbed through the skin means that even dermal contact can lead to systemic toxicity.[2] Therefore, our primary safety objective is to establish a complete barrier between the chemical and the handler.
The First Line of Defense: Engineering and Administrative Controls
Before selecting any personal protective equipment (PPE), the most effective safety measures are engineering and administrative controls. These are designed to minimize exposure potential at the source.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to keep airborne concentrations low and protect you from inhaling harmful vapors or mists.[2]
-
Administrative Controls: Always work in a well-ventilated area.[1] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2] Never work alone when handling highly hazardous materials.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final and essential barrier. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures you are performing.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical splash goggles conforming to EN 166 or NIOSH standards.[1][3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[1][4] | Fully-buttoned, flame-resistant lab coat.[4] | Not typically required if work is performed correctly within a fume hood. |
| Weighing & Transferring Solids/Liquids | Chemical splash goggles and a face shield.[4][5] | Double-gloving is recommended. Outer gloves to be removed and disposed of immediately after transfer. | Chemical-resistant apron over a lab coat. | A NIOSH/MSHA approved respirator is required if there is a risk of generating dusts or aerosols outside of a fume hood.[1][2] |
| Large-Scale Operations (>100g) | Full face shield over chemical splash goggles.[4][5] | Heavy-duty, chemical-resistant gloves with extended cuffs. | Chemical-resistant suit or coveralls.[6][7] | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] |
| Spill Cleanup | Full face shield over chemical splash goggles.[4][5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls and chemical-resistant boots.[6][7][8] | A self-contained breathing apparatus (SCBA) may be necessary for large spills or spills in poorly ventilated areas.[8] |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict, validated protocol is essential for minimizing risk.
Protocol 1: Donning and Doffing PPE
-
Inspection: Before donning, thoroughly inspect all PPE for signs of damage, degradation, or contamination. Check gloves for pinholes or tears.
-
Donning Sequence:
-
Put on your lab coat and any required apron or coveralls.
-
Put on your respirator, if required, and perform a user seal check.
-
Put on safety goggles and/or face shield.
-
Wash hands thoroughly and then don inner gloves.
-
Don outer gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves.
-
Remove lab coat and/or apron, turning it inside out as you remove it.
-
Remove face shield and goggles.
-
Remove inner gloves using a proper removal technique to avoid skin contact.
-
Remove respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Standard Operating Procedure for Handling
-
Preparation: Ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Pre-Transfer: Loosen the cap of the reagent bottle before placing it in the fume hood to equalize pressure. Place absorbent, disposable bench paper on the work surface.
-
Transfer: Perform all transfers of the chemical slowly and carefully to avoid splashing. Use a secondary container when transporting the chemical within the lab.
-
Post-Transfer: Securely close the container. Wipe down the exterior of the container with a damp cloth (if safe to do so) to remove any external contamination.
-
Cleanup: Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) in a designated, sealed hazardous waste container.[6]
-
Final Wash: After doffing PPE, wash hands and forearms thoroughly.
Emergency Procedures: Plan for the Unexpected
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a spill. For minor spills (<100 mL) that you are trained and equipped to handle, follow the cleanup protocol. For major spills, evacuate immediately and contact emergency personnel.
Caption: Workflow for Chemical Spill Response.
Protocol 3: Minor Spill Cleanup
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated; increase ventilation if possible and safe to do so.[10]
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, a face shield, and double gloves.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][10] Work from the outside of the spill inwards to prevent spreading.[11]
-
Collect: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[6][12]
-
Decontaminate: Clean the spill area with a mild detergent and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[11]
Waste Disposal: The Final Step
All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain.[6][13]
By integrating these principles and protocols into your daily laboratory workflow, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
